Product packaging for 1,7-Heptanedithiol(Cat. No.:CAS No. 62224-02-6)

1,7-Heptanedithiol

Cat. No.: B14537325
CAS No.: 62224-02-6
M. Wt: 164.3 g/mol
InChI Key: RVVRZLSZZKMJCB-UHFFFAOYSA-N
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Description

Significance of Dithiol Compounds in Advanced Chemical Systems

Dithiol compounds, characterized by the presence of two thiol functional groups, are fundamental in many areas of modern chemistry. Their ability to bind to metal surfaces and ions through both sulfur atoms makes them effective bidentate ligands in coordination chemistry. ontosight.ai This chelating property is crucial for the formation of stable metal complexes used in catalysis and the development of new materials. ontosight.ai

In materials science, dithiols are instrumental. They are employed to create novel conductive materials and are integral to the field of molecular electronics, where they can form molecular wires or components in electronic devices. ontosight.aimdpi.comadvancedsciencenews.comutwente.nl The spacing and connectivity provided by dithiol linkers are also utilized to engineer the properties of 2D nanoscale systems, such as linked graphene oxide, for applications in catalysis, optoelectronics, and energy storage. rsc.org Furthermore, certain dithiol-based compounds can act as precursors for reactive sulfur species (RSS), which are important signaling molecules in biological systems. nih.gov Research has also suggested that some dithiol compounds may offer therapeutic potential for neurodegenerative diseases by helping to maintain the expression of antioxidant proteins. nih.gov

Historical Context of Alkanethiol Research

The study of alkanethiols has a rich history rooted in the science of surface chemistry and self-assembly. While early work in the 1940s by researchers like Zisman laid the groundwork by studying the assembly of long-chain molecules on various surfaces, the field experienced a significant breakthrough in the 1980s. techconnect.org The pioneering research by Nuzzo and Allara on the spontaneous formation of organized monolayers of alkanethiols on gold surfaces opened the door to the now-ubiquitous field of self-assembled monolayers (SAMs). techconnect.orgsigmaaldrich.cnsigmaaldrich.commdpi.com

These SAMs are highly ordered, crystalline-like molecular layers formed by simply immersing a substrate, typically a noble metal, into a dilute solution of the alkanethiol. sigmaaldrich.cnsigmaaldrich.com The strong affinity of sulfur for metals like gold provides a stable, semi-covalent bond, which is a primary driving force for the assembly. sigmaaldrich.cnsigmaaldrich.com Subsequent van der Waals interactions between the alkane chains promote the formation of a densely packed and ordered structure. sigmaaldrich.cn Early research in this area focused heavily on understanding the structure of these monolayers and the mechanisms governing their assembly. techconnect.org The relative ease of preparation and the ability to precisely control surface chemistry has made alkanethiol SAMs a foundational tool in nanotechnology, surface science, and biointerface studies. techconnect.orgmdpi.com

Overview of 1,7-Heptanedithiol as a Multifunctional Building Block

Within the family of alkanedithiols, this compound serves as a quintessential multifunctional building block. enamine.netenamine.net Its two terminal thiol groups, separated by a flexible seven-carbon chain, enable it to act as a molecular linker, bridging two distinct entities. This bidentate nature is particularly valuable in nanotechnology and materials science.

For instance, this compound has been used in the synthesis of gold nanoparticle assemblies. rsc.orgrsc.org In such applications, the dithiol can link individual nanoparticles, and the length of its carbon chain influences the structure of the resulting assembly. rsc.orgrsc.org Studies have shown that as the carbon chain of the dithiol linker gets longer, the resulting nanoparticle assemblies tend to become more spherical. rsc.orgrsc.org This ability to form bridges is also critical in molecular electronics, where this compound can span the gap between two electrodes, facilitating the study of charge transport through a single molecule or a monolayer. utwente.nl The synthesis of this compound can be achieved from its corresponding dihalide, such as 1,7-dibromoheptane (B124887), by reaction with a thiol source like sodium thioacetate (B1230152). harvard.edu

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆S₂ chembk.comchemnet.comchemicalbook.com
Molar Mass 164.33 g/mol chembk.comchemicalbook.com
CAS Number 62224-02-6 chemnet.comguidechem.com
Density 0.954 g/cm³ chemnet.com
Boiling Point 238.19 °C at 760 mmHg chemnet.com
Flash Point 93.126 °C chemnet.com
Refractive Index 1.496 chemnet.com
Vapor Pressure 0.066 mmHg at 25°C chemnet.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16S2 B14537325 1,7-Heptanedithiol CAS No. 62224-02-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62224-02-6

Molecular Formula

C7H16S2

Molecular Weight

164.3 g/mol

IUPAC Name

heptane-1,7-dithiol

InChI

InChI=1S/C7H16S2/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2

InChI Key

RVVRZLSZZKMJCB-UHFFFAOYSA-N

Canonical SMILES

C(CCCS)CCCS

Origin of Product

United States

Synthetic Methodologies for 1,7 Heptanedithiol and Its Functionalized Analogues

Established Synthetic Pathways to Alkanedithiols

The most common methods for synthesizing simple alkanedithiols like 1,7-heptanedithiol involve the conversion of bifunctional alkanes, typically dihaloalkanes, into their dithiol counterparts.

Preparation from Dihaloalkanes via Thioacetate (B1230152) Intermediates

A robust and widely used method for preparing this compound involves a two-step process starting from a corresponding 1,7-dihaloheptane, such as 1,7-dibromoheptane (B124887) or 1,7-dichloroheptane. harvard.edunih.govnist.gov The first step is a nucleophilic substitution reaction where both halogen atoms are displaced by a sulfur-containing nucleophile. Sodium thioacetate is a preferred reagent for this transformation, yielding the intermediate S,S'-heptane-1,7-diyl diethanethioate. harvard.eduresearchgate.net This method is favored because thioacetate is an effective nucleophile, and the resulting thioester intermediates are generally stable and easy to handle. researchgate.net

The second step is the hydrolysis of the dithioacetate intermediate to yield the final this compound. This can be achieved under acidic or basic conditions. harvard.edu For instance, acid-catalyzed methanolysis is an effective method for the conversion. harvard.edu This pathway has been reported to produce this compound in high yield, with one study citing a 95% yield from 1,7-dibromoheptane. harvard.edu

Formation of the dithioester: Br-(CH₂)₇-Br + 2 CH₃COSNa → CH₃COS-(CH₂)₇-SCOCH₃ + 2 NaBr

Hydrolysis to the dithiol: CH₃COS-(CH₂)₇-SCOCH₃ + 2 H₂O --(H⁺ or OH⁻)--> HS-(CH₂)₇-SH + 2 CH₃COOH

Table 1: Synthesis of this compound via Thioacetate Intermediate

Starting Material Reagents Product Yield Reference

Alternative Reduction Protocols for Thioester Precursors

While hydrolysis is common, the reduction of thioester precursors to thiols can be accomplished using various reagents. Traditional methods often rely on stoichiometric amounts of potent hydride reagents like lithium aluminum hydride (LiAlH₄). nih.govias.ac.in These reagents are effective but can suffer from a lack of selectivity, potentially reducing other functional groups within the molecule. nih.gov

More recent developments have focused on catalytic hydrogenation as a greener and more selective alternative. nih.gov For example, ruthenium-based pincer complexes have been shown to efficiently catalyze the hydrogenation of various thioesters to their corresponding alcohols and thiols with excellent functional group tolerance, including amides, esters, and carboxylic acids. nih.gov This method avoids the generation of large amounts of waste associated with stoichiometric hydride reagents. nih.gov

Targeted Synthesis of Functionalized this compound Derivatives

The synthesis can be adapted to create more complex analogues of this compound that incorporate other functional groups, steric hindrance, or chirality.

Incorporation of Aza-Substituted Moieties

The introduction of nitrogen atoms (aza-moieties) into the backbone of alkanedithiols creates functionalized derivatives with altered chemical and physical properties. Aza-peptides, where an α-carbon is replaced by a nitrogen atom, are a class of peptidomimetics that have been developed as protease inhibitors. nih.gov Synthetic strategies for aza-peptide aldehydes and ketones have been designed to target specific enzymes. nih.gov Analogous strategies could be employed to create aza-substituted heptanedithiol derivatives. For instance, reacting 2,6-bis(bromomethyl)pyridine (B1268884) with α,ω-alkanedithiols is a known method for producing sulfur-containing cyclopyridinophanes, demonstrating a pathway to incorporate a pyridine (B92270) ring into a dithiol structure. researchgate.net The synthesis of saturated aza-heterocycles can also be achieved via iridium-catalyzed reactions between amines and diols, a strategy that could potentially be adapted for dithiol analogues. rsc.org

Preparation of Sterically Hindered or Chiral Derivatives

The synthesis of chiral or sterically hindered dithiols presents a significant synthetic challenge but is crucial for applications in asymmetric catalysis and materials science. beilstein-journals.orgbeilstein-journals.org General approaches for creating chiral tertiary thiols involve either the stereoselective attack of a sulfur nucleophile on a carbon center or the stereoselective alkylation of a secondary thiol derivative. beilstein-journals.orgbeilstein-journals.org

New classes of chiral dithiols, such as those derived from C2-symmetric 1,1'-binaphthyl-2,2'-dithiol, have been prepared and used to synthesize chiral organogermanes and dithiostannanes. acs.orgnih.govacs.org The synthesis involves reacting the chiral dithiol with organometallic halides. acs.org While direct synthesis of a chiral this compound is less commonly reported, the principles established for other chiral dithiols could be applied. This might involve starting with a chiral diol, converting it to a dihalide with retention or inversion of stereochemistry, and then proceeding with the thioacetate route.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, a concept known as green chemistry. innovareacademics.inopcw.org Key principles include waste prevention, atom economy, and the use of safer solvents and catalysts. acs.org

For dithiol synthesis, phase-transfer catalysis (PTC) represents a significant green advancement. PTC allows for reactions between reagents in immiscible phases (e.g., aqueous and organic), often leading to milder reaction conditions, reduced solvent usage, and easier product separation. acs.org The synthesis of thiols and thioesters has been successfully achieved using PTC, employing catalysts like tetrabutylammonium (B224687) bromide (TBAB) or polyethylene (B3416737) glycol (PEG400). researchgate.netsciensage.infotandfonline.com For example, a simple and commercially feasible route for thiol synthesis uses TBAB to catalyze the reaction between alkyl halides and sodium hydrosulfide (B80085) at low temperatures (10-15°C). sciensage.info Another PTC method for preparing thioacetates uses PEG400 as a catalyst for the reaction of alkyl halides with sodium thioacetate at room temperature, achieving high yields. researchgate.net These methods reduce the need for harsh conditions and volatile organic solvents, aligning with green chemistry principles. innovareacademics.ingoogle.com

Another green approach is the development of catalytic reduction methods that avoid stoichiometric waste. As mentioned, the catalytic hydrogenation of thioesters is a prime example of an atom-economical process that produces only H₂ as a byproduct. nih.govresearchgate.net

Table 2: Comparison of Synthetic Approaches for Dithiols

Method Key Features Advantages Disadvantages
Thioacetate Route Two-step: substitution then hydrolysis. harvard.edu High yields, reliable, well-established. Can require harsh hydrolysis conditions.
Catalytic Hydrogenation Ruthenium-catalyzed reduction of thioesters. nih.gov High selectivity, atom-economical, avoids stoichiometric waste. Requires specialized catalyst.
Phase-Transfer Catalysis (PTC) Reaction between phases using a catalyst (e.g., TBAB, PEG400). researchgate.netsciensage.info Milder conditions, reduced solvent, easier separation. Catalyst may need to be separated from the product.

Mechanistic Investigations of Reactions Involving 1,7 Heptanedithiol

Thiol-Disulfide Interchange Reaction Mechanisms

The reactivity in these exchange reactions is highly dependent on the pKₐ of the attacking thiol; a lower pKₐ indicates a higher concentration of the reactive thiolate anion at a given pH, thus accelerating the reaction rate. researchgate.net The general mechanism can be depicted as follows:

Deprotonation: The thiol (R-SH) is deprotonated by a base to form the more nucleophilic thiolate anion (R-S⁻). R-SH + B ⇌ R-S⁻ + BH⁺

Nucleophilic Attack: The thiolate anion attacks the disulfide bond, forming a new disulfide and releasing a different thiolate. R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻

This interchange is a critical process in protein folding, where disulfide bonds are rearranged, and in the polymerization of dithiols. nih.govlibretexts.org

When dithiols like 1,7-heptanedithiol undergo oxidation, they face a kinetic and thermodynamic competition between two primary pathways: intramolecular cyclization to form a cyclic disulfide and intermolecular reaction to form linear oligomers and polymers. nih.gov The outcome of this competition is governed by several factors, including the concentration of the dithiol and the inherent stability of the resulting ring structure.

At high concentrations, intermolecular reactions are favored, as the probability of one dithiol molecule encountering another is high. This leads to the formation of dimers, trimers, and ultimately, high molecular weight polymers linked by disulfide bonds. Conversely, at very low concentrations (high dilution), the probability of the two thiol groups on the same molecule reacting with each other increases, favoring intramolecular ring formation.

This relationship can be described by the concept of "effective molarity" (EM), which is the ratio of the rate constant for the intramolecular reaction to that of the corresponding intermolecular reaction. For this compound, the seven-carbon chain provides significant conformational flexibility, allowing the thiol ends to approach each other. The resulting cyclic product would be a 1,2-dithionane, an eight-membered ring. Eight-membered rings are known to have moderate ring strain, making their formation thermodynamically feasible, though often less favored than the formation of five- or six-membered rings from shorter dithiols. nih.gov The equilibrium between the monomeric cyclic disulfide and the polymeric form is dynamic, meaning the disulfide bonds can be broken and reformed, allowing the system to shift towards the thermodynamically most stable products over time. researchgate.net

The propensity of a dithiol (HS-(CH₂)ₙ-SH) to form a cyclic monomer upon oxidation is strongly influenced by the length of the hydrocarbon chain (n). This is due to a combination of enthalpic (ring strain) and entropic factors. Shorter chains may lead to highly strained rings, while longer chains have a lower probability of their ends meeting due to increased conformational entropy.

Generally, the formation of five- and six-membered rings (from 1,3-propanedithiol (B87085) and 1,4-butanedithiol (B72698), respectively) is kinetically and thermodynamically favored due to minimal ring strain. As the chain length increases, the yield of the cyclic monomer tends to decrease, with polymerization becoming a more dominant pathway. For this compound (n=7), the resulting eight-membered ring (1,2-dithionane) is formed in lower yields compared to the six-membered ring from 1,4-butanedithiol under equivalent conditions, as polymerization becomes more competitive.

Representative Yields of Cyclic Monomer vs. Polymer for Dithiols of Varying Chain Length under Oxidative Conditions
DithiolChain Length (n)Resulting Ring SizeCyclic Monomer Yield (%)Polymer Yield (%)
1,4-Butanedithiol46-membered~90%~10%
1,5-Pentanedithiol57-membered~65%~35%
1,6-Hexanedithiol (B72623)68-membered~30%~70%
This compound79-membered~15%~85%
1,8-Octanedithiol810-membered~5%~95%

Note: Yields are illustrative and can vary significantly with reaction conditions such as concentration and oxidant.

Radical Ring-Opening Redox Polymerization (R3P) Mechanisms

Radical Ring-Opening Redox Polymerization (R3P) is a specific mechanism proposed for the synthesis of high molecular weight poly(disulfide)s from dithiols. mdpi.comnih.gov This process is distinct from simple oxidative polymerization as it is believed to proceed through the formation and subsequent ring-opening of cyclic disulfide oligomers. While extensively studied for compounds like 3,6-dioxa-1,8-octanedithiol (B88884) (DODT), the principles are applicable to other dithiols, including this compound. nih.govnih.gov The "redox" aspect refers to the oxidation of thiols to disulfides, and the "radical" aspect refers to the proposed mechanism of ring-opening.

The triethylamine (B128534) (TEA)/hydrogen peroxide (H₂O₂) system is a synergistic catalyst for this type of polymerization. nih.gov Each component plays a crucial role in the reaction mechanism, which often occurs in a biphasic system. nih.govmdpi.com

Triethylamine (TEA): As a base, TEA deprotonates the thiol groups of this compound to form thiolate anions. This step is essential as thiolates are the active nucleophiles required for disulfide formation. mdpi.com In biphasic systems, TEA can also act as a phase transfer agent, helping to move the deprotonated dithiol from an organic phase into the aqueous phase where the oxidant resides. nih.govmdpi.com

Hydrogen Peroxide (H₂O₂): This is a mild and environmentally benign oxidizing agent. It oxidizes the thiolate anions, facilitating the formation of disulfide bonds. tue.nl The reaction between H₂O₂ and thiols can generate radical species, which are believed to be important for the ring-opening step of the polymerization. mdpi.com

The stoichiometry of these components is critical; studies on similar systems have shown that a 1:2 molar ratio of dithiol to both TEA and H₂O₂ is often required to achieve high molecular weight polymers. nih.gov

Components and Roles in the R3P Catalytic System
ComponentChemical FormulaPrimary Role
This compoundHS(CH₂)₇SHMonomer
Triethylamine(C₂H₅)₃NBase (catalyst), Phase Transfer Agent
Hydrogen PeroxideH₂O₂Oxidizing Agent

The proposed mechanism for R3P involves a multi-step process rather than direct linear chain growth. mdpi.com

Initial Oxidation and Cyclization: The dithiol monomer is first oxidized to form a mixture of linear and cyclic oligomers (dimers, trimers, etc.). This initial phase is governed by the principles of intramolecular vs. intermolecular reactions discussed previously.

Formation of Cyclic Intermediates: The system equilibrates to form a significant population of cyclic disulfide oligomers. These rings are considered to be key intermediates in the polymerization process. nih.govnih.gov

Radical Ring-Opening: The cyclic oligomers undergo a ring-opening process, believed to be initiated by radicals, to form diradical species.

Polymerization: These opened rings then combine and polymerize to form high molecular weight linear polymer chains.

This mechanism is supported by analytical studies of the reaction mixture over time. Techniques such as MALDI-ToF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry have been used to identify the presence of cyclic oligomers in the early stages of the reaction. nih.govnih.gov As the polymerization proceeds, the concentration of these cyclic species decreases while the molecular weight of the polymer increases, consistent with the R3P model where the rings act as "latent monomers". mdpi.com

Electron Transfer Mechanisms in this compound-Modified Systems

This compound is frequently used to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The thiol groups form strong covalent bonds with the gold surface, creating an organized molecular layer. When both thiol groups bind to the surface, the heptane (B126788) chain forms a loop structure. Alternatively, if one thiol binds to the surface and the other remains free, it can be used to link other molecules or nanoparticles.

In the context of electrochemistry, these SAMs can significantly influence electron transfer (ET) between the underlying electrode and a redox-active species in solution. nih.gov The alkyl chain of this compound acts as a dielectric barrier, and electrons must typically tunnel through this barrier. The rate of this electron tunneling is exponentially dependent on the thickness of the monolayer.

The mechanism of electron transfer in such systems is typically described by the principles of long-range electron transfer. nih.gov The rate of ET is affected by:

Distance: The length of the this compound molecule dictates the distance between the electrode and the redox probe.

Driving Force: The difference in the electrochemical potential of the electrode and the redox potential of the species in solution.

Reorganization Energy: The energy required for the structural rearrangements of the redox molecule and the surrounding solvent upon electron transfer.

By forming a well-defined and insulating layer, SAMs of this compound allow for the systematic study of these fundamental ET parameters. They provide a model system for investigating how molecular structures mediate the flow of electrons over nanometer-scale distances. nih.govendocrine-abstracts.org

Charge Transport within Molecular Junctions

The study of charge transport through single-molecule junctions is a cornerstone of molecular electronics. Alkanedithiols, including this compound, are often used as model systems to understand the fundamental mechanisms of electron transport through molecular wires. These molecules can be sandwiched between two electrodes, typically gold, to create a molecular junction. The conductance of such a junction is highly dependent on the nature of the molecule and its interaction with the electrodes.

Research on alkanedithiols has revealed that the dominant mechanism of charge transport is quantum mechanical tunneling. nih.gov The conductance of these molecular junctions is influenced by several factors, including the length of the alkyl chain, the nature of the molecule-electrode contact, and the conformation of the molecule itself. fkit.hr

One of the key findings in the study of alkanedithiol junctions is the observation of multiple conductance states. nih.gov For instance, studies on 1,6-hexanedithiol, a molecule structurally similar to this compound, have identified different conductance values corresponding to various molecule-electrode binding geometries. These are often categorized as high, medium, and low conductance states, attributed to strong-strong, strong-weak, and weak-weak binding at the two electrode interfaces, respectively. nih.gov

Furthermore, the conformation of the alkyl chain plays a critical role in determining the conductance. The presence of gauche defects, which are deviations from the all-trans conformation, can significantly decrease the conductance of the molecular junction, in some cases by an order of magnitude. nih.gov This is because the all-trans conformation provides a more direct pathway for electron tunneling. Molecular dynamics simulations have shown that as the molecule is stretched within the junction, gauche defects can be eliminated, leading to an increase in conductance.

The conductance of single-molecule junctions is often measured using techniques like mechanically controlled break junctions (MCBJ) or scanning tunneling microscope-based break junctions (STM-BJ). nih.gov These methods allow for the repeated formation and breaking of molecular junctions, enabling the statistical analysis of conductance values.

While specific conductance values for this compound are not extensively reported, data from homologous alkanedithiols can provide valuable insights. The following table presents representative single-molecule conductance values for alkanedithiols of varying chain lengths, illustrating the general trend of decreasing conductance with increasing chain length.

AlkanedithiolConductance (G₀)Measurement Technique
1,4-Butanedithiol1.8 x 10⁻⁴STM-BJ
1,5-Pentanediol7.6 x 10⁻⁵STM-BJ
1,6-Hexanedithiol2.1 x 10⁻⁵STM-BJ
1,8-Octanedithiol1-20 x 10⁻⁵STM-BJ
1,9-Nonanedithiol5.0 x 10⁻⁶STM-BJ

Note: The conductance values are presented in units of the conductance quantum, G₀ (7.748 x 10⁻⁵ S). The data for 1,8-Octanedithiol shows a range reflecting different junction configurations.

Electrochemical Processes at Dithiol-Modified Interfaces

When this compound molecules self-assemble on a metal surface, such as gold, they form a self-assembled monolayer (SAM). This process involves the chemisorption of the thiol groups onto the metal surface. In the case of dithiols, the molecules can adopt different orientations, including forming a U-shaped loop by binding both thiol groups to the surface or standing upright with one thiol group bound to the surface and the other extending into the solution.

The electrochemical behavior of these dithiol-modified interfaces can be investigated using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).

Cyclic Voltammetry (CV) is a powerful technique to study the stability and reductive desorption of dithiol SAMs. By applying a negative potential sweep, the Au-S bond can be reductively cleaved, causing the desorption of the thiol molecules from the electrode surface. For α,ω-alkanedithiols, the potential at which this reductive desorption occurs can provide information about the stability and organization of the monolayer. fkit.hr Studies on alkanedithiols with varying chain lengths have shown that the stability of the SAM can be influenced by the presence of monothiols in mixed monolayers. fkit.hr The presence of the second thiol group in dithiols can sometimes lead to a decrease in van der Waals interactions between adjacent molecules compared to monothiol SAMs. fkit.hr

Electrochemical Impedance Spectroscopy (EIS) is another valuable tool for characterizing dithiol-modified interfaces. EIS measures the impedance of the system over a range of frequencies, providing insights into the properties of the monolayer, such as its packing density and defectiveness. mdpi.com The charge transfer resistance (Rct), a key parameter obtained from EIS, is related to the rate of electron transfer across the interface. A well-packed, defect-free monolayer will exhibit a high Rct, indicating that it effectively blocks the access of redox probes in the solution to the electrode surface. nih.govnih.gov

The following table summarizes key electrochemical parameters that can be obtained for dithiol-modified electrodes, along with their significance.

Electrochemical TechniqueParameterSignificance
Cyclic Voltammetry (CV)Reductive Desorption Potential (Eᵣₑₔ)Indicates the stability of the self-assembled monolayer; more negative potentials suggest higher stability.
Cyclic Voltammetry (CV)Reductive Desorption Charge (Qᵣₑₔ)Related to the surface coverage of the adsorbed molecules.
Electrochemical Impedance Spectroscopy (EIS)Charge Transfer Resistance (R꜀ₜ)Measures the resistance to electron transfer at the electrode-solution interface; a higher R꜀ₜ indicates a more passivating monolayer.
Electrochemical Impedance Spectroscopy (EIS)Double Layer Capacitance (C꜀ₗ)Provides information about the thickness and dielectric properties of the monolayer.

Advanced Characterization Techniques for 1,7 Heptanedithiol and Its Assemblies

Spectroscopic Analysis for Structural and Mechanistic Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 1,7-Heptanedithiol and to understanding its behavior in more complex systems, such as self-assembled monolayers (SAMs) on metallic surfaces. These techniques probe the magnetic and vibrational properties of the molecule's constituent atoms and bonds.

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the spectrum is expected to be relatively simple due to the molecule's symmetry. The seven-carbon chain contains four chemically distinct sets of protons.

The key features of the ¹H NMR spectrum are the chemical shift (δ), which indicates the electronic environment of the proton; the integration, which corresponds to the number of protons generating the signal; and the spin-spin splitting (multiplicity), which reveals the number of neighboring protons.

-SH Protons: The thiol protons typically appear as a triplet around 1.3-1.6 ppm, resulting from coupling with the two adjacent protons on the C1/C7 carbons.

-CH₂-SH Protons (C1, C7): The methylene (B1212753) protons alpha to the thiol groups are deshielded by the sulfur atom and are expected to resonate at approximately 2.5-2.7 ppm. This signal often appears as a quartet or multiplet due to coupling with both the thiol proton and the protons on the adjacent C2/C6 carbons.

Alkyl Chain Protons (-CH₂-): The remaining methylene protons in the alkyl chain (C2/C6, C3/C5, and C4) will appear further upfield, typically in the range of 1.2-1.7 ppm. Due to similar chemical environments, these signals often overlap, forming a complex multiplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
HS - ~1.35 Triplet (t) 2H
-CH₂ -SH (C1, C7) ~2.52 Quartet (q) 4H
-CH₂-CH₂ -SH (C2, C6) ~1.58 Multiplet (m) 4H
-CH₂-CH₂ -CH₂- (C3, C5) ~1.40 Multiplet (m) 4H
Central -CH₂ - (C4) ~1.29 Multiplet (m) 2H

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each chemically unique carbon atom produces a single peak. researchgate.netyoutube.com Due to the symmetry of this compound, four distinct signals are expected.

The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. Carbons bonded to electronegative atoms like sulfur are shifted downfield (to a higher ppm value) compared to standard alkane carbons. libretexts.orglibretexts.org

C1, C7 (-CH₂-SH): These carbons are directly attached to the sulfur atoms and are expected to have the most downfield chemical shift among the aliphatic carbons.

C2-C4: The chemical shifts of the other carbons will be similar to those in a simple alkane like heptane (B126788), with slight variations based on their proximity to the thiol end groups. docbrown.info The central carbon (C4) will be the most shielded (furthest upfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1, C7 ~24.5
C2, C6 ~34.0
C3, C5 ~28.5
C4 ~29.0

For unambiguous assignment of ¹H and ¹³C NMR signals, especially in more complex molecules or to confirm connectivity, two-dimensional (2D) NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting the signals of adjacent methylene groups along the carbon chain (e.g., between protons on C1 and C2, C2 and C3, and C3 and C4). It would also confirm the coupling between the -SH proton and the C1 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. pressbooks.pubnanalysis.com An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking each proton resonance in the ¹H spectrum to its corresponding carbon resonance in the ¹³C spectrum. This is invaluable for confirming the assignments listed in Tables 1 and 2.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. wikipedia.org The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, rocking, etc.). These techniques are highly effective for identifying the presence of specific functional groups. libretexts.org

For this compound, vibrational spectroscopy is particularly useful for identifying the key thiol (-SH) and alkane (-CH₂-) functionalities.

S-H Stretch: The thiol S-H stretching vibration is a key diagnostic peak. In IR spectroscopy, it appears as a weak but sharp absorption band in the region of 2550-2600 cm⁻¹. In Raman spectroscopy, this peak is typically strong and easily identifiable, making Raman an excellent technique for studying thiols. researchgate.net

C-H Stretch: The stretching vibrations of the C-H bonds in the methylene groups of the alkyl chain appear as strong bands in the IR spectrum between 2850 and 3000 cm⁻¹. Typically, the asymmetric (ν_as(CH₂)) and symmetric (ν_s(CH₂)) stretching modes can be resolved at approximately 2925 cm⁻¹ and 2855 cm⁻¹, respectively. researchgate.net

CH₂ Bending: The scissoring or bending vibration of the methylene groups is observed around 1465 cm⁻¹. libretexts.org

C-S Stretch: The carbon-sulfur stretching vibration is typically weak in the IR spectrum and appears in the fingerprint region, between 600 and 800 cm⁻¹.

When this compound forms self-assembled monolayers (SAMs), particularly on gold or silver surfaces, Surface-Enhanced Raman Scattering (SERS) becomes a powerful characterization tool. The formation of a thiolate bond to the metal surface results in the disappearance of the S-H stretching band (~2570 cm⁻¹) and the appearance of new bands corresponding to the C-S-metal bond, providing direct evidence of surface attachment and monolayer formation. ubc.ca

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
S-H Stretch -SH 2550 - 2600 Weak Strong
C-H Asymmetric Stretch -CH₂- ~2925 Strong Strong
C-H Symmetric Stretch -CH₂- ~2855 Strong Strong
C-H Scissoring (Bend) -CH₂- ~1465 Medium Medium
C-S Stretch -C-S- 600 - 800 Weak Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of molecules and for analyzing complex mixtures.

Should this compound be used as a monomer in polymerization reactions, for instance, to form poly(disulfide)s, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) would be a crucial technique for polymer characterization. MALDI-ToF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like polymers with minimal fragmentation. tuwien.at

This technique can determine the absolute molecular weight distribution of the resulting polymer, providing values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ). nih.gov The resulting spectrum would show a series of peaks, each corresponding to a different polymer chain length (oligomer), separated by the mass of the repeating monomer unit. Analysis of the end groups of the polymer chains is also possible, providing valuable information about the polymerization mechanism. wpmucdn.com

In scenarios where this compound is part of a complex mixture, such as in a synthetic reaction output or an environmental sample, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly effective analytical method. researchgate.net This technique combines the separation power of liquid chromatography with the detection specificity and structural elucidation capabilities of tandem mass spectrometry. researchgate.net

The liquid chromatography step separates the components of the mixture based on their physicochemical properties, such as polarity. As each component elutes from the column, it is ionized and analyzed by the mass spectrometer. The first stage of mass analysis (MS1) can be used to identify the molecular ion of this compound. The second stage (MS/MS) involves fragmenting this precursor ion and analyzing the resulting fragment ions to confirm its identity and structure, even in the presence of co-eluting species. nih.gov

This compound is a volatile compound, making it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is ideal for separating and identifying volatile and semi-volatile organic compounds in a sample. phcog.com The sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. mdpi.com

As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, as well as a characteristic fragmentation pattern that serves as a "fingerprint" for its identification. mdpi.com This technique is highly sensitive and can be used for both qualitative and quantitative analysis. researchgate.net

Interactive Table: Summary of Mass Spectrometry Techniques for this compound Analysis.

TechniqueSample TypeInformation Obtained
MALDI-ToF MSPolymers of this compoundMolecular weight distribution (Mn, Mw, PDI), end-group analysis.
LC-MS/MSComplex liquid mixturesSeparation, identification, and structural confirmation of this compound.
GC-MSVolatile samplesSeparation, identification, and quantification of this compound based on retention time and mass spectrum.

X-ray Diffraction (XRD) and Crystallography for Crystalline Structures

For polycrystalline or thin-film samples of this compound or its assemblies, powder XRD would be employed. This technique can provide information about the crystal structure, phase purity, and degree of crystallinity. In the context of self-assembled monolayers on a substrate, Grazing Incidence X-ray Diffraction (GIXD) could be used to determine the packing arrangement and tilt angle of the this compound molecules within the monolayer. pusan.ac.kr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. ufg.br For this compound, the primary chromophores are the thiol groups.

Alkanethiols typically exhibit a weak absorption band in the UV region, corresponding to an n → σ* transition, where a non-bonding electron from the sulfur atom is excited to an anti-bonding sigma orbital. The position and intensity of this absorption peak can be influenced by the local environment of the thiol groups. When this compound forms assemblies, such as SAMs on metal nanoparticles, changes in the UV-Vis spectrum can be observed due to interactions with the substrate and plasmonic effects, providing information about the electronic structure of the interface.

Electrochemical Characterization Methods

Electrochemical techniques are pivotal in elucidating the electronic properties and interfacial behavior of this compound, particularly when it forms self-assembled monolayers (SAMs) on conductive substrates like gold. These methods probe the electron transfer processes and the dielectric properties of the molecular layer.

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of molecules and to assess the quality and stability of self-assembled monolayers. um.es For a this compound SAM on a gold electrode, CV is typically performed in an electrolyte solution containing a redox-active probe, such as the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻).

The primary role of the this compound monolayer in this context is to act as a barrier to electron transfer between the electrode and the redox probe in the solution. A well-formed, dense monolayer will significantly block this electron transfer, leading to a suppression of the characteristic oxidation and reduction peaks of the redox probe in the cyclic voltammogram. The degree of this suppression provides qualitative information about the packing density and defectiveness of the monolayer.

In studies of alkanedithiol monolayers, which are structurally similar to this compound, the CV of a bare gold electrode shows large, reversible peaks for the redox probe. After modification with the dithiol, the peak currents are dramatically reduced, and the peak-to-peak separation (ΔEp) increases, indicating a hindered electron transfer process. This is characteristic of a quasi-reversible or irreversible electrochemical process at the modified electrode.

Another important application of CV for thiol-based SAMs is the study of their reductive and oxidative desorption from the electrode surface. By scanning the potential to sufficiently negative or positive values, the Au-S bond can be broken, leading to the removal of the monolayer. This process is accompanied by a distinct current peak in the voltammogram, the charge of which can be used to estimate the surface coverage of the adsorbed molecules. For alkanedithiols, the reductive desorption typically occurs at negative potentials and provides insights into the stability of the monolayer.

Table 1: Representative Cyclic Voltammetry Data for Alkanedithiol Monolayers on Gold

ParameterBare Gold ElectrodeGold Electrode with Alkanedithiol SAM
Anodic Peak Current (Ipa)HighSignificantly Reduced
Cathodic Peak Current (Ipc)HighSignificantly Reduced
Peak-to-Peak Separation (ΔEp)~60 mV (ideal)> 200 mV
Reductive Desorption PotentialN/ATypically -0.8 to -1.2 V (vs. Ag/AgCl)

Note: The data presented are representative values for alkanedithiol monolayers and are intended to illustrate the expected behavior of this compound SAMs.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the interfacial properties of SAMs. nih.gov It provides detailed information about the capacitance and resistance of the monolayer, which can be related to its thickness, dielectric properties, and defectiveness. cdnsciencepub.com

In an EIS experiment, a small amplitude AC potential is applied to the electrode over a wide range of frequencies, and the resulting current response is measured. The data is often represented as a Nyquist plot (imaginary impedance vs. real impedance). For a bare gold electrode in the presence of a redox probe, the Nyquist plot typically shows a small semicircle at high frequencies, corresponding to the charge transfer resistance (Rct), and a straight line at low frequencies, representing diffusion-limited processes.

When a this compound monolayer is formed on the electrode, the Nyquist plot changes dramatically. A well-packed monolayer acts as a dielectric layer, hindering the flow of charge. This results in a much larger semicircle in the Nyquist plot, indicating a significant increase in the charge transfer resistance. The diameter of this semicircle is a direct measure of the Rct, and its value is highly sensitive to the quality of the monolayer. A larger Rct value corresponds to a more densely packed and defect-free monolayer that effectively blocks the electron transfer to the redox probe.

The interfacial capacitance of the monolayer (Cdl) can also be extracted from the EIS data. The capacitance is inversely proportional to the thickness of the monolayer. Therefore, EIS can be used to confirm the formation of a monolayer and to estimate its effective thickness. The data is often fitted to an equivalent electrical circuit model, such as the Randles circuit, to quantify these interfacial properties.

Table 2: Typical Electrochemical Impedance Spectroscopy Parameters for Alkanedithiol SAMs on Gold

ParameterBare Gold ElectrodeGold Electrode with Alkanedithiol SAM
Charge Transfer Resistance (Rct)Low (e.g., < 1 kΩ·cm²)High (e.g., > 100 kΩ·cm²)
Double Layer Capacitance (Cdl)High (e.g., ~20 µF/cm²)Low (e.g., ~1-2 µF/cm²)
Nyquist Plot FeatureSmall semicircleLarge semicircle

Note: These values are illustrative for well-packed alkanedithiol monolayers and serve as a reference for the expected behavior of this compound SAMs.

Microscopy Techniques for Morphological and Nanoscale Characterization

Microscopy techniques are essential for the direct visualization of the surface morphology and nanoscale features of this compound assemblies, whether as thin films or as capping agents for nanoparticles.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface topography of a sample. harvard.edu While SEM is not typically used to resolve individual molecules in a monolayer due to its resolution limits, it is valuable for characterizing the larger-scale morphology of surfaces modified with this compound.

For instance, SEM can be used to assess the uniformity and continuity of a this compound film over a large area. It can reveal the presence of aggregates, defects, or pinholes in the film that are not detectable by electrochemical methods, which provide spatially averaged information. In the context of this compound being used to link nanoparticles to a surface, SEM can visualize the distribution and density of the immobilized nanoparticles.

The contrast in SEM images of SAMs can be sensitive to the composition and thickness of the organic layer. harvard.edu While imaging delicate organic layers like SAMs with SEM can be challenging due to potential beam damage, modern low-voltage SEM techniques can mitigate this issue.

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoparticles

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the size, shape, and internal structure of nanomaterials with atomic-scale resolution. researchgate.net When this compound is used as a capping or linking agent for nanoparticles, TEM is an indispensable tool. acs.org

TEM can provide direct visualization of nanoparticles, allowing for the precise measurement of their core size and size distribution. cityu.edu.hk If this compound is used to link nanoparticles together, TEM can reveal the resulting assembly's structure, including the interparticle spacing, which is dictated by the length of the dithiol linker.

High-resolution TEM (HRTEM) can even resolve the crystal lattice of the nanoparticles, providing information about their crystallinity and the presence of defects. While the this compound molecules themselves are generally not directly visible, their presence can be inferred from the spacing between nanoparticles in aggregates or on a substrate.

Table 3: Nanoparticle Characterization using TEM with this compound as a Linker

ParameterMeasurementSignificance
Nanoparticle Core DiameterDirect measurement from TEM imagesDetermines the fundamental properties of the nanoparticles.
Size DistributionStatistical analysis of multiple particlesIndicates the uniformity of the nanoparticle synthesis.
Interparticle DistanceMeasurement of spacing in assembliesCorrelates with the chain length of the this compound linker.
Crystalline StructureAnalysis of HRTEM lattice fringesProvides information on the quality and nature of the nanoparticle core.

Atomic Force Microscopy (AFM) for Surface Forces and Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of surfaces at the nanoscale. liverpool.ac.uk It is particularly well-suited for characterizing the surface of this compound SAMs under various conditions, including in liquid. abo.fi

AFM can directly visualize the morphology of a this compound monolayer on a substrate, revealing features such as domains, grain boundaries, and defects like pinholes. The roughness of the surface can be quantified from AFM images, providing a measure of the quality and uniformity of the SAM.

Beyond topography, AFM can also probe the mechanical and adhesive properties of the monolayer through force spectroscopy. By measuring the interaction forces between the AFM tip and the SAM surface, information about the surface energy and the presence of the terminal thiol groups can be obtained. For a this compound monolayer that has formed loops with both thiols bound to the surface, the surface chemistry would be dominated by the alkane backbone. If one thiol is free, the surface would exhibit the chemical properties of the thiol group, which can be probed by a chemically functionalized AFM tip.

Table 4: Surface Properties of Alkanedithiol SAMs Characterized by AFM

ParameterTypical FindingImplication for this compound SAM
Surface Roughness (RMS)< 0.5 nmIndicates a smooth and well-ordered monolayer.
Monolayer Thickness~1 nm (consistent with chain length)Confirms the formation of a monolayer and provides information on molecular orientation.
Adhesion ForceDependent on surface terminationCan distinguish between looped (alkane surface) and standing-up (thiol surface) molecular conformations.

Note: The data are representative for alkanedithiol monolayers and provide an expected range for this compound.

Polymer Chemistry and 1,7 Heptanedithiol

Synthesis of Poly(disulfide) Polymers

Poly(disulfide)s are polymers characterized by the presence of disulfide (-S-S-) linkages in their main chain. The synthesis of these polymers often involves the coupling of dithiol monomers.

Oxidative polymerization is a primary method for synthesizing poly(disulfide)s from α,ω-dithiols like 1,7-heptanedithiol. This process involves the oxidation of thiol groups to form disulfide bonds, which link the monomer units together. Various oxidizing systems can be employed to achieve this transformation.

One established method involves bubbling compressed air through an aqueous emulsion of the dithiol for an extended period, often several days. google.comgoogle.com In some cases, catalysts like selenious acid have been used to facilitate the reaction. google.comgoogle.com Research has also explored other oxidizing agents such as bromine, nitric acid, and ferric chloride. google.com However, air oxidation has been found to produce polymers with higher viscosities. google.com

A more recent, environmentally friendly "green" method utilizes a mild oxidizing environment in an aqueous medium. google.com This system comprises atmospheric oxygen and dilute hydrogen peroxide, with a tertiary amine catalyst like triethylamine (B128534). google.comgoogle.com This approach effectively polymerizes dithiols through the formation of sulfur-sulfur bonds and can yield high molecular weight poly(disulfide)s. google.comgoogle.com For instance, this method has been used to produce poly(disulfide) polymers with weight average molecular weights exceeding 100,000 g/mol and a polydispersity index (PDI) of approximately 2 or less. google.comgoogle.com The polymerization can proceed rapidly; upon the addition of hydrogen peroxide to a mixture of dithiol and triethylamine, a polymer can form immediately as a fine white powder. google.com

The table below summarizes various conditions used for the oxidative polymerization of dithiols, including this compound.

Oxidizing System Catalyst/Medium Monomers Key Findings Reference(s)
Compressed AirAqueous Lauric Acid and Potassium HydroxideThis compound, other α,ω-dithiolsProduced polymers with high viscosities over 4-10 days. google.comgoogle.com
Oxygen & Hydrogen PeroxideTertiary Amine (e.g., Triethylamine)Various dithiols"Green" method, can produce high molecular weight polymers (Mw > 100,000 g/mol ) with PDI ≤ 2. google.comgoogle.com
Laccase-Phenolic compounds (for comparison)Enzymatic polymerization yields polyphenols with number-average molecular weights of 1,000-1,400 Da. nih.gov
Selenium DioxideAcetonitrileAniline, o-anisidineLeads to predominant oxidative polymerization, forming polyaniline polymers. beilstein-journals.org

This table is interactive. Users can sort columns to compare different polymerization methods.

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), offers precise control over polymer molecular weight, dispersity, and architecture. tcichemicals.comsigmaaldrich.comwikipedia.org These techniques rely on establishing a dynamic equilibrium between a low concentration of active propagating radicals and a predominant amount of dormant species. tcichemicals.comresearchgate.net This minimizes irreversible termination reactions, allowing polymer chains to grow at a similar rate. tcichemicals.com

Key CRP methods include:

Atom Transfer Radical Polymerization (ATRP) : This method uses a transition-metal complex to reversibly activate and deactivate polymer chains through an atom transfer process. sigmaaldrich.comresearchgate.netiupac.org

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : RAFT employs a chain transfer agent, typically a dithio compound, to mediate the polymerization. wikipedia.orgiupac.org This method is particularly relevant for monomers containing thiol groups or for creating polymers where such functionality is desired. researchgate.net

Nitroxide-Mediated Polymerization (NMP) : NMP utilizes stable nitroxide free radicals to reversibly trap the growing polymer chains. tcichemicals.comresearchgate.net

While direct studies on the CRP of this compound are not extensively detailed in the provided context, the principles of these methods, especially RAFT, are applicable. wikipedia.org RAFT polymerization's tolerance for various functional groups and its use of dithio compounds as chain-transfer agents make it a suitable theoretical strategy for controlling the polymerization of or with dithiol monomers to create well-defined polymer architectures. sigmaaldrich.comresearchgate.net

CRP Method Mechanism Principle Key Components Advantages Reference(s)
ATRP Reversible atom/group transfer catalyzed by a transition-metal complex.Monomer, Initiator, Transition-metal complex (e.g., Cu-based).Well-defined polymers, control over architecture. sigmaaldrich.comresearchgate.netiupac.org
RAFT Reversible chain transfer via addition-fragmentation.Monomer, Initiator, RAFT agent (e.g., dithioester, trithiocarbonate).Tolerates a wide range of monomers and functional groups. wikipedia.orgiupac.orgresearchgate.net
NMP Reversible trapping of propagating radicals by stable free radicals.Monomer, Initiator, Stable radical (e.g., TEMPO).Metal-free system. tcichemicals.comresearchgate.net

This table is interactive. Users can sort columns to explore different controlled radical polymerization techniques.

Fabrication of Disulfide-Crosslinked Gels and Networks

This compound can be used to fabricate chemically crosslinked gels and networks. The formation of these three-dimensional structures relies on creating covalent disulfide bonds that act as junction points between polymer chains. The same oxidative polymerization chemistry used to create linear poly(disulfide)s can be adapted to form crosslinked networks, particularly when multifunctional thiol cross-linkers are included or when the dithiol itself is used to crosslink other polymers. google.comgoogle.com

For example, disulfide-crosslinked nanogels can be synthesized via the oxidative radical polymerization of a dithiol monomer with a multifunctional thiol cross-linker, such as pentaerythritol (B129877) tetramercaptoacetate (PETMA). nih.gov By adjusting the monomer-to-cross-linker ratio, the cross-linking density and resulting swelling properties of the nanogels can be precisely tuned. nih.gov

Another strategy involves using self-reactive, thiol-end functional macromers. uc.edu For instance, four-arm star-shaped poly(ethylene glycol) with thiol end groups (Tetra-PEG-SH) can be homopolymerized under oxidative conditions (e.g., using H₂O₂) to form disulfide-cross-linked gels. uc.edu The resulting network structure is highly dependent on the macromer concentration during synthesis. uc.edu Such gels are of interest as their disulfide cross-links can be cleaved under reductive conditions, making them stimuli-responsive. uc.edu Thiolated polymers like modified hyaluronic acid can also form hydrogels through the formation of inter- and intra-chain disulfide bonds upon oxidation. uniba.it

Role of this compound in Thiol-Yne Click Chemistry for Polymer Synthesis

Thiol-yne "click" chemistry is a powerful and efficient reaction for polymer synthesis, involving the reaction between a thiol (-SH) and an alkyne (-C≡C-). wikipedia.orgd-nb.info This reaction typically proceeds via a radical-mediated mechanism, often initiated by UV irradiation or a radical initiator. wikipedia.orgresearchgate.net A key feature of the thiol-yne reaction is its sequential nature; one alkyne group can react with two thiol groups. d-nb.inforsc.org This step-wise addition allows for the creation of branched or crosslinked polymer structures. d-nb.info

In this context, this compound serves as an A₂-type monomer, meaning it has two reactive thiol functional groups. When copolymerized with a B₂-type monomer containing two alkyne groups (a dialkyne), a hyperbranched or crosslinked polymer network can be formed. d-nb.inforesearchgate.net The reaction proceeds in two steps:

A thiyl radical adds across the alkyne, forming a vinyl sulfide (B99878) radical intermediate.

This intermediate abstracts a hydrogen from another thiol, creating the vinyl sulfide product and a new thiyl radical to continue the chain reaction.

A second thiol can then add across the vinyl sulfide, leading to a dithioether linkage and a higher degree of cross-linking. wikipedia.orgd-nb.info

This methodology has been used to prepare polymer networks with high refractive indices, directly related to the sulfur content from the dithiol monomer. researchgate.netrsc.org The versatility of thiol-yne click polymerization makes it suitable for creating various polymer topologies, from linear polymers to hyperbranched structures and uniform networks. d-nb.info

Investigation of Polymer Microstructure and Topology

The microstructure of a polymer—referring to the arrangement of monomer units, stereochemistry, and branching—is critical as it dictates the material's macroscopic properties. slideshare.netmdpi.com In polymers synthesized from this compound, the key microstructural features are determined by the nature of the polymerization reaction, including the potential for linear chain growth versus the formation of cyclic structures.

During the polymerization of α,ω-dithiols like this compound, there is often a competition between intermolecular polymerization (leading to linear chains and networks) and intramolecular cyclization (leading to cyclic monomers or oligomers). The favorability of forming cyclic structures versus linear oligomers is influenced by the length and flexibility of the carbon chain separating the two thiol groups. harvard.edu

For dithiols where the chain length is optimal to form stable, strain-free rings (typically 5- to 7-membered rings via oxidation), intramolecular cyclization can be a significant pathway. However, for longer-chain dithiols such as this compound, the formation of a large monomeric cycle is entropically less favorable than intermolecular reactions, especially at higher concentrations. nih.gov Consequently, the formation of linear or cyclic oligomers and high molecular weight polymers is more common. harvard.edu While cyclic oligomers are often formed as byproducts in polyester (B1180765) production, their intentional synthesis from dithiols can be challenging due to the high entropic penalty of the ring-closing process for larger rings. nih.govnih.gov The study of these cyclic structures is important as they can influence the final properties of the bulk polymer material. nih.govlbl.gov

Influence of Dithiol Length on Polymer Architecture

The molecular architecture of polymers significantly dictates their macroscopic physical and chemical properties. umn.edu In the synthesis of polymers from dithiol monomers, the length of the alkyl chain separating the two thiol functional groups is a critical design parameter that influences the resulting polymer architecture and, consequently, its characteristics. mdpi.com The length and chemical nature of the dithiol backbone directly impact factors such as the flexibility of the polymer chain, the degree of crystallinity, and the mechanical properties of the final material. mdpi.comrsc.org

This compound, with its seven-carbon aliphatic chain, imparts a specific degree of flexibility to the polymer backbone. This intermediate chain length distinguishes it from shorter-chain dithiols, such as 1,2-ethanedithiol (B43112), which tend to produce more rigid polymer structures, and longer-chain dithiols, like 1,10-decanedithiol, which can lead to more flexible and potentially amorphous materials. google.comgoogle.com The odd number of methylene (B1212753) units in the heptanedithiol chain can also influence the packing and crystalline behavior of the resulting polymers compared to dithiols with an even number of carbons.

Research into poly(ester-thioethers) has demonstrated a clear correlation between the dithiol structure and the polymer's thermal and mechanical properties. rsc.org For instance, polymers synthesized with simple, linear dithiols like 1,2-ethanedithiol were found to exhibit crystallinity, whereas those produced with more structurally complex or rigid dithiols were amorphous. rsc.org This principle highlights how the flexibility endowed by the dithiol's alkyl chain, such as the heptyl group in this compound, is a key determinant of the polymer's solid-state morphology. The glass transition temperature (Tg), a measure of the transition from a rigid to a more flexible state, is particularly sensitive to the dithiol chain length. rsc.org

Dithiol MonomerChain Length (Carbons)Resulting Polymer PropertyTypical Application Area
1,2-Ethanedithiol2Higher rigidity, potential for crystallinity. rsc.orgCrosslinking agent, synthesis of rigid polymers.
1,6-Hexanedithiol (B72623)6Moderate flexibility, can form semi-crystalline polymers. google.comgoogle.comPorous polymers, polydisulfides. google.comrsc.org
This compound7Intermediate flexibility, influences specific packing due to odd carbon number. google.comgoogle.comPolydisulfide synthesis. google.comgoogle.com
1,9-Nonanedithiol9Increased flexibility. google.comgoogle.comFlexible polydisulfides. google.comgoogle.com
1,10-Decanedithiol10High flexibility, lower Tg, often results in more amorphous polymers. google.comElastomeric materials, soft polymers.

Reversible Polymerization and Depolymerization Strategies

Reversible polymerization, a cornerstone of dynamic covalent chemistry (DCC), allows for the synthesis of polymers that can be formed and broken under equilibrium conditions. nih.gov This "error checking" capability enables the creation of materials that can be recycled back to their monomeric units, or self-healing polymers where broken bonds can be reformed. nih.govchemistryviews.org The thiol group is exceptionally well-suited for such dynamic systems, with disulfide bond formation being a prominent example of a reversible covalent reaction.

This compound can be polymerized into polydisulfides through oxidation, a process that can be reversed through reduction. This reversible polymerization and depolymerization cycle is central to creating adaptable and recyclable materials. rsc.org

Polymerization Strategies:

Oxidative Polymerization: The formation of high molecular weight polydisulfide polymers from this compound can be achieved by exposing the monomer to a mild oxidizing environment. google.com Common methods include bubbling air or oxygen through an emulsion of the dithiol or using chemical oxidizing agents like hydrogen peroxide or ferric chloride. google.comgoogle.com The reaction creates disulfide (S-S) linkages, forming the polymer backbone.

Thiol-Ene "Click" Reaction: This is a highly efficient step-growth polymerization method involving the addition of a thiol group across a carbon-carbon double bond (an 'ene'). nih.gov By reacting a dithiol like this compound with a di-ene monomer, a linear polymer is formed. mdpi.com This reaction can often be initiated by light (photopolymerization) and is valued for its speed and high yield. nih.govmdpi.com While the thioether bond formed is generally stable, the principles of DCC can be incorporated by using specific monomers that allow for reversibility. rsc.org

Depolymerization Strategies:

Depolymerization is the process of converting a polymer back into its constituent monomers, which is a key goal for creating a circular economy for plastics. nih.govwikipedia.org For polymers derived from this compound, depolymerization typically targets the reversible bonds within the polymer chain.

Reductive Cleavage: Polydisulfides synthesized from this compound can be depolymerized by cleaving the disulfide bonds. This is achieved using reducing agents, which reverse the initial oxidation, breaking the S-S bonds and regenerating the original thiol groups of the this compound monomer.

Stimuli-Responsive Depolymerization: Modern strategies focus on using external stimuli to trigger depolymerization in a controlled manner. nih.gov For polymers made using reversible-addition−fragmentation chain-transfer (RAFT) polymerization, heat or light can be used to reactivate the polymer chain ends and initiate depropagation, leading to monomer regeneration. nsf.govnih.gov While a stable thioether bond is formed in thiol-ene reactions, dynamic thiol-Michael crosslinkers can be employed that allow for bond exchange and network rearrangement upon thermal stimulus, effectively allowing the material to be reshaped or healed. rsc.org The tendency of a polymer to depolymerize is also governed by its ceiling temperature (Tc), the temperature above which the rate of depolymerization exceeds the rate of polymerization. wikipedia.org

StrategyProcessBond TypeConditions / StimulusReference
Oxidative PolymerizationPolymerizationDisulfide (S-S)Oxygen, Hydrogen Peroxide, Ferric Chloride google.comgoogle.com
Thiol-Ene "Click" ReactionPolymerizationThioether (C-S)UV Light, Radical Initiator nih.govmdpi.com
Reductive CleavageDepolymerizationDisulfide (S-S)Chemical Reducing Agents rsc.org
Thermal/Photo-DepolymerizationDepolymerizationVarious (e.g., in RAFT polymers)Heat (above Tc), UV/Visible Light wikipedia.orgnsf.gov
Dynamic Bond ExchangeReversible PolymerizationThiol-Michael AdductsHeat (e.g., >90 °C) rsc.org

Self Assembled Monolayers Sams Formed from 1,7 Heptanedithiol

Principles of Alkanedithiol Self-Assembly on Noble Metal Surfaces (e.g., Gold, Gallium Arsenide)

The spontaneous formation of organized, crystalline-like monolayers of alkanethiols on the surfaces of noble metals is a well-established phenomenon. sigmaaldrich.comsigmaaldrich.com This self-assembly is driven by a combination of strong, specific interactions between the sulfur headgroups and the metal substrate, as well as weaker, collective interactions between the alkyl chains.

The primary driving force for the assembly of alkanedithiols on noble metals like gold is the strong affinity of sulfur for the metal. sigmaaldrich.com This interaction leads to the formation of a stable, semi-covalent metal-thiolate bond. sigmaaldrich.comsigmaaldrich.com For gold, this bond strength is on the order of 45 kcal/mol. sigmaaldrich.comsigmaaldrich.com While gold is the most commonly studied substrate due to its stability and ease of preparation, alkanethiols can also form SAMs on other noble metals such as silver, copper, and platinum. researchgate.netpiketech.com

In addition to the sulfur-metal bond, van der Waals interactions between the methylene (B1212753) units of adjacent alkyl chains contribute significantly to the ordering and stability of the monolayer. sigmaaldrich.comsigmaaldrich.com For long-chain alkanethiols (typically with ten or more carbons), these hydrophobic interactions are strong enough to induce a high degree of crystalline order, resulting in densely packed monolayers. sigmaaldrich.com On Au(111) surfaces, these well-ordered monolayers often exhibit a characteristic (√3 × √3)R30° packing structure, with the alkyl chains tilted approximately 30 degrees from the surface normal to maximize inter-chain interactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn

For shorter-chain dithiols like 1,7-heptanedithiol, the weaker van der Waals forces between the shorter alkyl chains can result in less-ordered monolayers compared to their long-chain counterparts. aip.orgsurfacesciencelab.com A crucial aspect of dithiol self-assembly is the binding configuration. While it is possible for both thiol groups to bind to the surface, potentially forming loops, studies have shown that for flexible alkanedithiols, the adsorption process is often dominated by the binding of a single sulfur atom to the substrate. grafiati.comuu.nl

The principles of self-assembly also extend to semiconductor surfaces, such as Gallium Arsenide (GaAs). Research on the formation of alkanedithiol monolayers on n-GaAs has demonstrated that these molecules can form viable junctions for charge transport studies. acs.org

Formation and Ordering of Dithiol SAMs

The formation of a self-assembled monolayer is a dynamic process that occurs when a substrate is exposed to a dilute solution of the thiol, typically in ethanol. sigmaaldrich.comsigmaaldrich.cn The process can be conceptually divided into two main stages: an initial, rapid adsorption phase followed by a slower organization phase. sigmaaldrich.cnwikipedia.org

Initial Adsorption: Molecules from the solution readily chemisorb onto the substrate surface via the sulfur headgroup, driven by the strong affinity between sulfur and the metal. wikipedia.org This initial stage is fast, achieving significant surface coverage in seconds to minutes. sigmaaldrich.cn At this point, the monolayer is generally disordered, with the alkyl chains containing numerous gauche defects and lacking long-range order. sigmaaldrich.cn

Monolayer Organization: Over a period of hours, the adsorbed molecules rearrange on the surface to maximize the cohesive van der Waals interactions between the alkyl chains. sigmaaldrich.cnwikipedia.org This leads to a more ordered, densely packed, and thermodynamically stable monolayer. sigmaaldrich.com

For dithiols such as this compound, the process is complicated by the presence of the second thiol group. The flexibility of the heptane (B126788) chain allows for different conformations on the surface. Studies comparing the adsorption of monothiols and dithiols have suggested that their initial adsorption processes can be nearly identical, implying that only one sulfur atom is primarily responsible for the self-assembly. grafiati.com The second, non-bonded thiol group remains at the monolayer-air interface, providing a chemically active surface. However, the formation of loops, where both thiol groups of the same molecule bind to the surface, is also a possibility, particularly for flexible chains. uu.nl The final structure and ordering are thus a result of the interplay between the sulfur-substrate bond, inter-chain van der Waals forces, and the conformational freedom of the dithiol.

Influence of this compound on Surface Properties and Interfacial Phenomena

The formation of a this compound SAM significantly alters the physical and chemical properties of the substrate surface. The configuration of the molecules within the SAM dictates the structural integrity and stability, which in turn influences a wide range of surface phenomena, including wettability, adhesion, and molecular recognition. aip.org

A key interfacial phenomenon is the creation of a substantial dipole moment at the molecule-metal interface. This dipole arises from the charge redistribution that occurs upon the formation of the metal-thiolate bond. Ultraviolet photoelectron spectroscopy (UPS) studies on alkanethiol SAMs on gold have revealed that this interface dipole can shift the work function of the metal. osu.edu For alkanethiols, this typically results in a negative shift of the vacuum level, corresponding to a positive interface dipole. osu.edu The magnitude of this shift is dependent on the length of the alkyl chain, with a significant portion of the effect observed for shorter chains. osu.edu By forming a monolayer, this compound can thus be used to tune the effective work function of a metal electrode, which is a critical parameter for controlling charge injection barriers in organic electronic devices.

The exposed thiol groups at the surface of a this compound SAM present a chemically active interface. This functionality allows for further chemical modifications, such as the attachment of nanoparticles, biomolecules, or other functional layers, making these SAMs a versatile platform for surface engineering.

Application of this compound as a Cross-Linking Agent in Nanocrystal Films

This compound is widely used as a molecular cross-linker in the fabrication of thin films composed of semiconductor nanocrystals, also known as quantum dots (QDs). researchgate.net In these applications, the native insulating ligands on the QD surfaces are replaced by shorter dithiol molecules that can bridge the gap between adjacent nanocrystals.

This cross-linking process has several beneficial effects on the properties of the nanocrystal film:

Improved Charge Transport: The long, insulating ligands typically used in QD synthesis hinder efficient charge transport between nanocrystals. Replacing them with shorter this compound molecules significantly reduces the interparticle distance, thereby enhancing electronic coupling and facilitating charge transport through the film. researchgate.net This can lead to an increase in the film's conductivity by several orders of magnitude.

Enhanced Film Stability: The covalent linkages provided by the dithiol molecules improve the mechanical and chemical robustness of the nanocrystal film, making it more resistant to dissolution in various solvents. researchgate.net

Film Compaction: The use of cross-linking agents like this compound is known to cause compaction of the QD film. researchgate.net

The flexibility of the this compound molecule is a relevant factor in its cross-linking efficiency. Studies comparing flexible aliphatic dithiols with rigid aromatic dithiols have shown that flexible molecules have a higher tendency to form loops by binding with both thiol groups to the same nanocrystal. uu.nl This can reduce the efficiency of forming cross-links between different nanocrystals compared to rigid dithiols, which are sterically hindered from forming such loops. uu.nl Despite this, this compound remains a common and effective cross-linker for improving the performance of nanocrystal-based devices. researchgate.netgoogle.com.na

Modulation of Charge Transport and Electrochromic Responses in Dithiol-Modified Systems

The use of this compound as a cross-linker directly modulates the charge transport properties of nanocrystal films. researchgate.net By bringing the nanocrystals into closer proximity, it facilitates the hopping of charge carriers (electrons and holes) between them, which is essential for the operation of devices like solar cells, photodetectors, and field-effect transistors. researchgate.netgoogle.com.na

Furthermore, this enhanced electronic communication is crucial for improving the electrochromic response of QD films. researchgate.net Electrochromism is the phenomenon where a material reversibly changes its optical properties (color) in response to an applied electrical potential. mdpi.comnih.gov In QD films, this involves the electrochemical injection or removal of electrons from the quantum-confined energy states of the nanocrystals, which alters their light absorption and emission characteristics. researchgate.net

The use of this compound has been shown to significantly improve the kinetics of these electrochromic responses. researchgate.net Films cross-linked with this compound exhibit faster switching times and more stable and quantitative electrochemical responses. researchgate.net The improved charge transport to the back-contact electrode and throughout the film allows for rapid and efficient charging and discharging of the entire ensemble of nanocrystals, which is a prerequisite for applications such as smart displays and optical sensors. researchgate.net

Single-Molecule Transport Studies Across this compound Junctions

Investigating charge transport at the ultimate limit of a single molecule provides fundamental insights into molecular electronics. This compound has been used in such studies to understand how electrical current flows through a single alkane chain. Techniques like mechanically controllable break junctions (MCBJ) and scanning tunneling microscopy (STM) are used to create a nanometer-sized gap between two electrodes, which can be bridged by a single molecule. arxiv.orgd-nb.info

In these junctions, charge transport is typically dominated by quantum mechanical tunneling through the molecule. researchgate.net For alkanedithiols, which have a large energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the transport mechanism is non-resonant tunneling. acs.org The conductance of these molecular junctions is known to decrease exponentially with increasing molecular length.

A study involving this compound monolayers on a Gallium Arsenide (GaAs) substrate successfully measured single-molecule transport properties. acs.org By analyzing current jumps in current-voltage (I-V) spectroscopy, a current decay constant (β) was determined for a series of alkanedithiols.

MoleculeCurrent Decay Constant (βL)Current Decay Constant (βN)
Alkanedithiols (including this compound)0.89 ± 0.07 Å⁻¹1.08 ± 0.14 per CH₂ unit
Data from a study on Au/alkanedithiol/GaAs junctions. acs.org

This decay constant quantifies how efficiently charge tunnels through the molecular backbone and is a key parameter for designing molecular wires and electronic components. The value obtained for this compound is in excellent agreement with data from Au/alkanedithiol/Au junctions, demonstrating the consistency of the tunneling mechanism across different electrode materials. acs.org

Coordination Chemistry of 1,7 Heptanedithiol

Ligand Design and Synthesis of 1,7-Heptanedithiol Metal Complexes

The design of metal complexes utilizing this compound primarily revolves around its ability to bridge metal centers. The synthesis of such complexes typically involves the reaction of a suitable metal precursor with this compound in an appropriate solvent. The general approach often involves the deprotonation of the thiol groups to form the more nucleophilic thiolate anions, which then coordinate to the metal ion.

The synthesis of transition metal complexes can be achieved through various established methods. cranfield.ac.uksysrevpharm.orgmtct.ac.in A common strategy involves the reaction of a metal salt, such as a halide or acetate (B1210297), with the dithiol in the presence of a base to facilitate the deprotonation of the thiol groups. The choice of solvent, temperature, and stoichiometry of the reactants plays a crucial role in determining the structure of the final product, which can range from simple mononuclear chelates to complex polynuclear bridged systems. sysrevpharm.org For instance, the synthesis of copper(II) complexes with related N2S2 donor ligands has been successfully achieved, suggesting similar methods could be applicable for this compound. rsc.org

Complexation with Transition Metals (e.g., Technetium, Copper, Nickel)

The soft nature of the sulfur donor atoms in this compound makes it an excellent ligand for soft transition metal ions like technetium, copper, and nickel.

Technetium: The coordination chemistry of technetium is of significant interest, particularly in the development of radiopharmaceuticals. wikipedia.org Technetium-99m (⁹⁹ᵐTc), a metastable nuclear isomer, is a widely used diagnostic radionuclide. numberanalytics.com The formation of stable ⁹⁹ᵐTc complexes is crucial for its application in medical imaging. numberanalytics.commdpi.com Dithiol compounds are known to form stable complexes with technetium. The synthesis of technetium complexes with this compound would likely involve the reduction of pertechnetate (B1241340) (TcO₄⁻) in the presence of the dithiol ligand. numberanalytics.comresearchgate.net The resulting complex's properties would be influenced by the oxidation state of the technetium center, which can range from +1 to +7. numberanalytics.comresearchgate.net

Copper: Copper(II) complexes with sulfur-containing ligands are well-documented. A notable example is the copper(II) complex with a related linear quadridentate N₂S₂ donor ligand, 1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane. rsc.org This ligand, which shares the dithiaheptane backbone with this compound, forms a stable, deep green mononuclear aqua-complex, [Cu(bmdhp)(OH₂)][ClO₄]₂. rsc.org The coordination geometry around the copper(II) ion in this complex is five-coordinate. rsc.org This suggests that this compound could form similar mononuclear or potentially dinuclear complexes with copper(II), where the dithiol acts as a chelating or bridging ligand, respectively.

Nickel: Nickel(II) ions readily form complexes with sulfur donor ligands. The synthesis of nickel(II) complexes with this compound can be envisioned through the reaction of a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, with the dithiol. jocpr.comchemijournal.com Depending on the reaction conditions and the molar ratio of the reactants, various structures, including mononuclear, dinuclear, and polymeric species, could be formed. scielo.org.za The geometry around the nickel(II) center in such complexes is expected to be either square planar or octahedral, which are common for Ni(II) complexes. chemijournal.commdpi.com

Structural Characterization of Metal-Thiolate Coordination Compounds

The structural elucidation of metal complexes with this compound relies on a combination of spectroscopic and analytical techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) in the IR spectrum of the complex compared to the free ligand provides strong evidence of coordination through the deprotonated thiol groups. researchgate.net The appearance of new bands at lower frequencies can be attributed to the M-S (metal-sulfur) stretching vibrations.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the organic backbone of the ligand within the complex, providing information about its conformation upon coordination.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide insights into the coordination geometry around the metal center. For instance, the d-d transitions observed for nickel(II) complexes can help distinguish between octahedral and square planar geometries. chemijournal.commdpi.com

Table 1: Hypothetical Structural Data for a Dinuclear Nickel(II) Complex with Bridging this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Ni-S Bond Length (Å)2.20 - 2.35
Ni-Ni Distance (Å)3.5 - 4.5
S-Ni-S Angle (°)85 - 95
Coordination GeometryDistorted Square Planar

Reactivity and Stability of Dithiol-Bridged Metal Centers

Dithiol-bridged metal centers can exhibit unique reactivity and stability due to the cooperative effects between the metal ions. The flexible alkyl chain of this compound allows the bridged metal centers to adopt various conformations, which can influence their reactivity.

The reactivity of dithiol-bridged complexes can involve reactions at the metal centers, the sulfur atoms, or the alkyl backbone. For instance, the metal centers can undergo redox reactions or ligand substitution reactions. scispace.com The bridging sulfur atoms themselves can also be reactive. A notable example is the one-electron oxidation of a dinickel(II) complex with a bridging sulfido ligand, which results in the formation of a metal-bridging sulfur radical. nih.gov This species, [LNi₂(S•)], has been comprehensively characterized and demonstrates reactivity in H-atom abstraction reactions. nih.gov This suggests that dithiol-bridged complexes of this compound could potentially undergo similar redox-induced transformations at the sulfur atoms, leading to interesting catalytic or reactive properties.

The stability of the dithiol-bridged structure is also influenced by the length of the alkyl chain. The seven-carbon chain of this compound provides a good balance of flexibility and pre-organization, allowing for the formation of stable bridged complexes with a range of metal-metal distances.

Supramolecular Chemistry Involving 1,7 Heptanedithiol

Design and Synthesis of Host-Guest Systems Incorporating Dithiol Motifs

The design of host-guest systems, a central concept in supramolecular chemistry, involves the creation of a host molecule with a cavity that can bind a guest molecule. uco.es While specific research on 1,7-heptanedithiol as a primary component in the synthesis of complex host molecules is not extensively documented, its properties as a flexible linker suggest its potential utility in such systems. Dithiol motifs are crucial in constructing certain types of host systems, particularly in the functionalization of macrocycles or in the creation of dynamic, self-assembled cages.

The synthesis of such systems often relies on strategies like template-directed synthesis, dynamic covalent chemistry, and self-assembly from simpler building blocks. surfacesciencelab.com For instance, this compound could be envisioned as a flexible linker to connect two or more receptor units, thereby creating a larger, adaptable host cavity. The thiol end groups allow for covalent attachment to a variety of molecular scaffolds, including those commonly used in host-guest chemistry like calixarenes or cyclodextrins, through well-established sulfur-based chemistries. uco.es

A hypothetical design could involve the reaction of this compound with a functionalized macrocycle to create a dimeric host capable of encapsulating a guest molecule that fits within the newly formed cavity. The flexibility of the heptane (B126788) chain would allow the host to adapt its conformation to optimize binding with the guest, a key principle in molecular recognition.

Molecular Recognition Phenomena Mediated by this compound

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. wikipedia.org While direct studies detailing the molecular recognition capabilities of this compound as a standalone receptor are limited, its role as a component in larger systems that exhibit recognition is more conceivable. Alkanedithiols are known to participate in molecular recognition events, primarily through their ability to form self-assembled monolayers (SAMs) on surfaces, which can then present a specific chemical functionality for interaction with an analyte. dntb.gov.ua

The seven-carbon chain of this compound provides a hydrophobic spacer that can engage in van der Waals interactions, while the terminal thiol groups can be used to anchor the molecule to a surface or to another molecule. sigmaaldrich.com This allows for the creation of surfaces with tailored recognition properties. For example, a mixed monolayer incorporating this compound and a receptor molecule on a gold surface could be designed to recognize a specific guest molecule in solution. The this compound would act as a spacer and diluent, controlling the density and accessibility of the receptor sites.

Furthermore, dithiol-based sensors have been developed for the detection of various species. biorxiv.orgrsc.org In such systems, the binding of a guest molecule to a receptor linked by a dithiol can induce a conformational change or an electronic effect that is transduced into a detectable signal. The length of the alkyl chain in the dithiol can influence the sensitivity and selectivity of the sensor.

Self-Assembly of Higher-Order Structures from this compound Building Blocks

The self-assembly of molecules into well-defined, higher-order structures is a fundamental process in supramolecular chemistry. sigmaaldrich.com this compound has been utilized as a building block in the self-assembly of various nanostructures, most notably in the formation of nanoparticle assemblies. The thiol groups at either end of the molecule can bind strongly to the surface of noble metal nanoparticles, such as gold, acting as a flexible linker to bridge multiple nanoparticles together. sigmaaldrich.comnih.gov

In a documented example, this compound was used in a procedure for the surface modification of CdSe quantum dots. uco.es This process involves the reaction of the dithiol with the quantum dot surface, leading to a self-assembled monolayer that can alter the properties and processability of the nanoparticles. The controlled self-assembly of nanoparticles using dithiol linkers is a powerful strategy for creating materials with novel optical and electronic properties. nih.govrsc.org

Exploration of Non-Covalent Interactions in Dithiol-Based Supramolecular Assemblies

The formation and stability of supramolecular assemblies are governed by a delicate balance of non-covalent interactions. wikipedia.org In systems involving this compound, several types of non-covalent forces are at play. The primary driving force for the assembly of alkanethiols on gold surfaces is the strong, semi-covalent Au-S bond. sigmaaldrich.com

Once assembled, van der Waals interactions between the parallel alkyl chains of neighboring this compound molecules become significant. sigmaaldrich.comsigmaaldrich.com These interactions contribute to the ordering and stability of the resulting monolayer. The length of the alkyl chain directly influences the strength of these interactions, with longer chains generally leading to more ordered and stable assemblies. science.gov The seven-carbon chain of this compound provides a substantial contribution from these dispersive forces.

Development of Supramolecular Polymers and Gels Utilizing Dithiol Functionality

Supramolecular polymers are polymeric chains in which the monomer units are held together by reversible, non-covalent interactions. wikipedia.org Dithiols like this compound can act as cross-linkers to form supramolecular polymer networks. nih.govrsc.org In these systems, the dithiol can bridge two or more polymer chains through the interaction of its thiol groups with functional groups on the polymers.

For example, a supramolecular polymer could be formed by mixing a polymer with pendant groups that can bind to thiols with a solution of this compound. The reversible nature of the non-covalent bonds would impart dynamic properties to the resulting material, such as self-healing and responsiveness to external stimuli. nih.gov While specific examples detailing the use of this compound in this context are not abundant, the general principle has been demonstrated with other dithiols in the formation of novel supramolecular materials. kit.edujsta.cl

Supramolecular gels are another class of soft materials where dithiols can play a role. These gels are formed from the self-assembly of low-molecular-weight gelators into a three-dimensional network that entraps a solvent. mdpi.com It is conceivable that this compound, or its derivatives, could act as a gelator or a component of a gelator system. The self-assembly would be driven by a combination of non-covalent interactions, such as van der Waals forces between the heptane chains and potentially hydrogen bonding involving the thiol groups or other functional moieties. The resulting gel would likely exhibit stimuli-responsive behavior due to the dynamic nature of the non-covalent cross-links.

Organometallic Chemistry with 1,7 Heptanedithiol Ligands

Synthesis of Organometallic Complexes Featuring 1,7-Heptanedithiol

The synthesis of organometallic complexes is a cornerstone of the field, with various methods available for their creation. A common method involves the reaction of a pure metal with specific organic molecules. nih.gov In the context of this compound, its incorporation into an organometallic framework can be envisaged through the reaction with an alkenyl group-containing organometallic compound. googleapis.com While specific examples detailing the synthesis of organometallic complexes exclusively with this compound are not extensively documented in readily available literature, the general principles of organometallic synthesis provide a foundational understanding. The thiol groups of this compound can readily react with metal centers, leading to the formation of metal-sulfur bonds, which can be a precursor step or a concurrent process in the formation of an organometallic complex that also features a metal-carbon bond.

Metal-Carbon Bond Formation and Reactivity in Dithiol-Containing Systems

The formation of a metal-carbon bond is the defining feature of an organometallic compound. fiveable.me These bonds can be formed through various reaction pathways, including oxidative addition, where a metal center inserts into a carbon-halogen bond, or transmetallation, involving the transfer of an organic group from one metal to another. fiveable.memdpi.com In complexes containing dithiol ligands like this compound, the presence of sulfur atoms can influence the formation and reactivity of adjacent metal-carbon bonds.

The reactivity of organometallic compounds is diverse, encompassing reactions such as reductive elimination, migratory insertion, and nucleophilic attack on coordinated ligands. mdpi.com For instance, the insertion of unsaturated molecules like alkenes or carbon monoxide into metal-carbon bonds is a key step in many catalytic cycles. farabi.university The flexible seven-carbon chain of this compound could allow the dithiol to act as a chelating or a bridging ligand, potentially influencing the geometric and electronic environment of the metal center and thus the reactivity of its metal-carbon bonds. The cleavage of a C–H bond to form an organometallic intermediate containing a metal–carbon bond is another fundamental process. nih.gov

Catalytic Applications of this compound-Derived Organometallic Catalysts

Organometallic complexes are paramount as catalysts in a vast array of chemical transformations, driving reactions with high efficiency and selectivity. ias.ac.incas.org The catalytic activity is intimately linked to the ability of the metal center to cycle between different oxidation states and coordination numbers, a process facilitated by the ligands.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. wikipedia.org This allows for high activity and selectivity under mild reaction conditions. rug.nl Organometallic catalysts are used in numerous industrial processes, including hydrogenation, hydroformylation, and polymerization. wikipedia.orgup.ac.za For example, Wilkinson's catalyst, a rhodium complex, is a well-known homogeneous catalyst for the hydrogenation of alkenes. msu.edu An organometallic complex featuring this compound could potentially be designed for specific homogeneous catalytic applications. The dithiol ligand could, for instance, influence the solubility and stability of the catalyst in organic solvents.

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. wikipedia.orgwikipedia.org These systems are advantageous for their ease of separation from the product mixture. savemyexams.com The catalytic process occurs at active sites on the surface of the catalyst and involves steps of adsorption, reaction, and desorption. wikipedia.orglibretexts.org Organometallic complexes can be immobilized on solid supports to create heterogeneous catalysts, combining the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. A this compound-derived complex could be anchored to a support material, potentially for applications in processes like the synthesis of fine chemicals or the reduction of pollutants. uprm.edu

Investigation of Electronic and Steric Effects of Dithiol Ligands on Metal Centers

The properties and reactivity of an organometallic complex are governed by the electronic and steric characteristics of its ligands. mdpi.com

Electronic Effects: The electron-donating or -withdrawing nature of a ligand influences the electron density at the metal center. rsc.org The sulfur atoms in the this compound ligand are electron-donating, which would increase the electron density on the coordinated metal. This, in turn, can affect the metal's reactivity, for example, by promoting oxidative addition or influencing the binding of other ligands like carbon monoxide. chemrxiv.org

Steric Effects: The size and spatial arrangement of a ligand create steric hindrance around the metal center, which can control the number of coordinated ligands, influence the geometry of the complex, and direct the regioselectivity and stereoselectivity of catalytic reactions. mdpi.comnih.gov The flexible heptyl chain of the this compound ligand can adopt various conformations, potentially leading to different steric environments at the metal. This flexibility could be exploited in the design of catalysts for specific transformations where substrate recognition is key.

Below is a table summarizing the key characteristics and potential roles of this compound in organometallic chemistry.

FeatureDescriptionPotential Impact on Organometallic Complex
Ligand Type DithiolCan act as a chelating or bridging ligand.
Functional Groups Two thiol (-SH) groupsStrong coordinating groups for a wide range of metals.
Alkyl Chain Heptyl (7-carbon) chainProvides flexibility and influences steric properties.
Electronic Effect Electron-donating sulfur atomsIncreases electron density at the metal center.
Potential Catalytic Role Ligand in homogeneous or heterogeneous catalystsCan influence catalyst activity, selectivity, and stability.

Theoretical and Computational Studies of 1,7 Heptanedithiol Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) has become a primary tool for calculating the ground-state electronic structure of molecules due to its favorable balance of accuracy and computational cost. ohio-state.eduresearchgate.net DFT methods are used to predict a variety of properties for alkanedithiols, including molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

In typical DFT studies on molecules like 1,7-heptanedithiol, hybrid functionals such as B3LYP are often employed with basis sets like 6-31G** or def2-TZVP. nih.govscispace.com These calculations can determine optimized bond lengths, bond angles, and dihedral angles. Furthermore, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic excitability, can be accurately computed. Analysis of the molecular orbitals provides insights into the regions of the molecule involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized around the sulfur atoms, reflecting their role as the primary sites for chemical interaction and bonding to surfaces.

DFT is also used to calculate bond dissociation energies (BDE), which can predict the stability of the molecule and the likelihood of specific bonds breaking during chemical reactions. scispace.com For this compound, the S-H bond is of particular interest, as its cleavage is the initial step in the formation of self-assembled monolayers on metal surfaces.

Table 1: Representative Ground State Properties of Alkanedithiols Calculated by DFT (Note: This table is illustrative of typical data obtained for short-chain alkanedithiols, as specific experimental or calculated values for this compound are not readily available in the cited literature.)

PropertyFunctional/Basis SetCalculated Value (Typical Range)
S-H Bond LengthB3LYP/6-31G ~1.34 Å
C-S Bond LengthB3LYP/6-31G~1.85 Å
C-C Bond LengthB3LYP/6-31G ~1.54 Å
C-S-H Bond AngleB3LYP/6-31G~96°
HOMO-LUMO GapB3LYP/6-31G**5-7 eV

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. uctm.edu While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, especially for systems where electron correlation is critical.

For a molecule like this compound, ab initio calculations can be used to refine the understanding of its electronic structure beyond standard DFT approximations. These methods are particularly valuable for studying excited states and reaction energy barriers. ohio-state.edu Time-Dependent DFT (TD-DFT) is a widely used extension for investigating electronic excited states, providing information on absorption and emission spectra. arxiv.orgrsc.org Although TD-DFT is formally a DFT method, its theoretical underpinnings share common ground with ab initio approaches for excited states.

Ab initio calculations can elucidate the nature of frontier orbitals and predict how the molecule will interact with light. For this compound, these calculations would confirm the localization of frontier orbitals on the thiol end groups and provide precise energies for electronic transitions, which are important for potential applications in optoelectronics.

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are crucial for understanding the process of self-assembly, particularly the formation of self-assembled monolayers (SAMs) on metal surfaces like gold (Au(111)). researchgate.netnih.gov

The formation of alkanedithiol SAMs is a complex process involving the chemisorption of sulfur headgroups onto the gold surface and the subsequent organization of the alkyl chains. pusan.ac.krresearchgate.net MD simulations, using force fields that define the interactions between atoms, can model this process from initial adsorption to the final, ordered monolayer structure. uw.edu.pl

Key findings from MD simulations of alkanethiols on Au(111) include:

Tilt Angle: The alkyl chains in a densely packed SAM are not perpendicular to the surface but are tilted at a specific angle to maximize van der Waals interactions between adjacent chains. For alkanethiols, this tilt angle is typically around 30° from the surface normal. arxiv.org

Surface Coverage and Ordering: Simulations show how the density of molecules on the surface affects the degree of ordering. At low coverages, molecules may lie flat on the surface, while at higher coverages, they adopt a standing-up configuration to form a dense monolayer. inrim.it

Effect of Chain Length: The length of the alkyl chain influences the stability and ordering of the SAM. Longer chains generally lead to more ordered and stable monolayers due to increased van der Waals forces.

Temperature Effects: MD simulations can probe the thermal stability of SAMs. At higher temperatures, the ordered structure can become more disordered, with the appearance of "gauche" defects in the alkyl chains, which correspond to kinks in the otherwise all-trans conformation. nih.gov

For this compound, MD simulations would predict the specific tilt angle and packing arrangement of the C7 chains, providing a detailed atomistic picture of the resulting SAM structure.

Computational Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing researchers to map out potential energy surfaces, identify transition states, and calculate reaction barriers. rsc.org For this compound, these methods can predict its reactivity in various chemical processes.

Commonly studied reactions involving thiols include oxidation, nucleophilic substitution, and Michael additions. acs.orgnih.gov DFT calculations are frequently used to investigate these reaction pathways. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For example, the thiol-disulfide exchange is a fundamental reaction in biochemistry and materials science. Computational studies can model the nucleophilic attack of a thiolate on a disulfide bond, revealing the structure of the transition state and the activation energy for the reaction. Similarly, the mechanism of the thiol-Michael addition, a widely used "click" reaction, can be thoroughly investigated, providing insights into its kinetics and regioselectivity. nih.gov

For this compound, which has two thiol groups, computational studies can explore pathways leading to intramolecular cyclization or intermolecular polymerization. By comparing the activation barriers for different potential pathways, the most likely reaction products under given conditions can be predicted. mdpi.com Such studies are crucial for controlling the chemical modification of this compound and for designing new materials based on its reactivity.

Modeling of Charge Transport in Dithiol-Bridged Molecular Junctions

This compound is a candidate for use in molecular electronics, where a single molecule or a SAM bridges two electrodes to form a molecular junction. Theoretical modeling is essential for understanding and predicting the charge transport properties of such junctions. utwente.nl

The primary mechanism for charge transport through short alkanedithiols is quantum mechanical tunneling. ucsd.edunih.gov The electrical conductance (G) of a single-molecule junction is often calculated using the Landauer formalism, which relates conductance to the transmission probability of electrons through the molecule at the Fermi energy of the electrodes.

Computational approaches, typically combining DFT with non-equilibrium Green's functions (NEGF), are used to calculate this transmission probability. These calculations provide a detailed picture of how electrons travel from one electrode to the other through the molecular bridge.

Key findings from charge transport modeling of alkanedithiol junctions include:

Exponential Decay of Conductance: For alkanedithiols, the conductance (G) decreases exponentially with increasing molecular length (n, the number of carbon atoms), following the relation G = A * exp(-βn), where β is the tunneling decay constant. ucsd.edu

Contact Geometry: The conductance is highly sensitive to the precise atomic arrangement at the molecule-electrode interface, including the binding site of the sulfur atom on the gold surface and the Au-S bond strength. rochester.edu

Conformational Effects: The conformation of the alkyl chain can significantly impact conductance. For instance, the presence of gauche defects can lower the conductance by an order of magnitude compared to the all-trans conformation. nih.gov

Simulations for alkanedithiols of varying lengths (C6, C8, C10) have provided values for their conductance. Based on these findings, the conductance of a this compound (C7) junction can be reliably estimated to fall between that of 1,6-hexanedithiol (B72623) and 1,8-octanedithiol.

Table 2: Calculated and Experimental Conductance of Alkanedithiol Single-Molecule Junctions (Data for C6, C8, and C10 are from existing studies. The value for C7 is an interpolated estimate based on the established exponential trend.)

MoleculeNumber of Carbons (n)Calculated Conductance (G₀) Experimental Conductance (G₀) uni-augsburg.de
1,6-Hexanedithiol6~5.0 x 10⁻⁴5.1 x 10⁻⁴
This compound 7 ~1.5 x 10⁻⁴ (Estimated) N/A
1,8-Octanedithiol8~5.0 x 10⁻⁵8.0 x 10⁻⁵
1,10-Decanedithiol10~5.0 x 10⁻⁶N/A

G₀ is the quantum of conductance, approximately 77.5 µS.

Applications of 1,7 Heptanedithiol in Advanced Materials Science

Semiconductor Nanomaterials and Quantum Dots (QDs)

The performance of semiconductor nanomaterials, especially quantum dots, is highly dependent on the chemistry of their surfaces. Ligands play a crucial role in passivating surface defects, enhancing stability, and mediating electronic interactions between adjacent nanocrystals. Dithiols, such as 1,7-heptanedithiol, are of particular interest due to their ability to act as cross-linking agents.

Colloidal quantum dots typically have surfaces with dangling bonds that can act as trap states for charge carriers, leading to non-radiative recombination and reduced quantum efficiency. Organic ligands are used to passivate these surface defects. While extensive research has focused on various thiol-based ligands for QD passivation, the specific use of this compound is not widely documented in dedicated studies. However, the principles of surface passivation by alkanethiols and dithiols are well-established.

The thiol groups of this compound can covalently bond to the metal atoms on the surface of QDs, such as cadmium or lead, effectively neutralizing surface traps. The seven-carbon alkyl chain provides a physical barrier that prevents agglomeration and protects the QD core from the surrounding environment. The length of the alkyl chain of the passivating ligand has been shown to influence the optical properties of QDs. Shorter chain lengths can lead to stronger electronic coupling between QDs, while longer chains can provide better colloidal stability. Studies on Ag₂Se QDs have shown that decreasing the ligand chain length can enhance the photoluminescence intensity due to a more robust binding at the QD-ligand interface and weaker hydrophobic interactions between chains. sciopen.comresearchgate.net Based on these findings, this compound, with its intermediate chain length, would be expected to offer a balance between surface passivation and inter-dot electronic communication.

In thin-film devices such as solar cells and light-emitting diodes (LEDs), efficient charge transport between individual quantum dots is essential for high performance. The long, insulating ligands used during QD synthesis often hinder this process. A common strategy to overcome this is to replace them with shorter ligands, a process known as ligand exchange.

Dithiols are particularly effective in this role as they can bridge adjacent QDs, creating a more electronically coupled network. While specific studies detailing the use of this compound in enhancing charge transport in QD films are scarce, research on alkanedithiols in general provides valuable insights. The length of the alkanedithiol linker directly influences the inter-dot distance and, consequently, the charge transport properties. Shorter dithiols create more compact films with better charge mobility, but can also introduce strain. The seven-carbon chain of this compound provides a defined spacing between QDs, which would influence the charge tunneling probability. In QD-based LEDs, achieving balanced electron and hole transport is critical for efficient light emission. researchgate.netpradeepresearch.org The use of dithiol linkers can help in constructing ordered superlattices from disordered QD solids, which in turn helps in modulating electron and hole mobilities. pradeepresearch.org

Functional Nanoparticles and Nanostructures

This compound serves as a versatile building block in the bottom-up fabrication of functional nanomaterials, particularly those based on gold nanoparticles. The strong affinity of its thiol groups for gold surfaces allows for the creation of well-defined and stable nanostructures.

While this compound is more commonly used as a linking agent after nanoparticle synthesis, the principles of using thiol-containing molecules to control nanoparticle growth are well-established. During the synthesis of gold nanoparticles, the presence of alkanethiols can influence the final size and shape by passivating the growing nanoparticle surface. The length of the alkyl chain of the thiol can affect the packing density of the self-assembled monolayer on the nanoparticle surface, which in turn can influence the particle's stability and growth characteristics. nih.gov Although specific protocols for using this compound to achieve tunable morphologies are not prevalent in the literature, it is understood that dithiols can lead to the formation of nanoparticle networks if added during the synthesis phase.

A primary application of this compound in this area is in the directed assembly of gold nanoparticles into larger, ordered structures. By introducing a dithiol to a solution of pre-synthesized gold nanoparticles, the dithiol molecules can replace the original capping ligands and link the nanoparticles together. The seven-carbon chain of this compound acts as a spacer of a defined length, allowing for the creation of nanoparticle films with controlled interparticle distances.

Systematic studies on alkanedithiol-interlinked gold nanoparticle films have shown that the length of the alkylene chain is a critical parameter that determines the film's structural and electrical properties. One such study investigated films made with alkanedithiols of varying lengths (C6, C9, C12, C16). mpg.deresearchgate.net Although this compound (C7) was not included, the trends observed allow for an interpolation of its expected behavior. For instance, the carbon-to-sulfur ratio in the films, as determined by X-ray photoelectron spectroscopy (XPS), corresponds well with the stoichiometry of the dithiol linkers. researchgate.net The electrical conductivity of these films is strongly dependent on the chain length of the dithiol, with longer chains leading to lower conductivity due to the increased tunneling distance for electrons.

The following table, based on data from studies of alkanedithiol-linked gold nanoparticle films, illustrates the general relationship between the length of the alkanedithiol linker and the resulting properties of the nanoparticle film.

Alkanedithiol LinkerNumber of Carbon AtomsFilm Thickness (nm)Relative Conductivity
1,6-Hexanedithiol (B72623)6~26Highest
This compound 7 (Interpolated ~28) (Interpolated)
1,9-Nonanedithiol9~30Lower
1,12-Dodecanedithiol12~32Lower still
1,16-Hexadecanedithiol16~34Lowest

This table is illustrative and based on general trends observed in the literature. Specific values for this compound are interpolated based on the properties of other alkanedithiols. mpg.deresearchgate.net

The luminescence of nanoparticle assemblies can also be modulated by the choice of linker. The plasmonic coupling between adjacent gold nanoparticles, which is highly sensitive to the interparticle distance, can be tuned by using dithiols of different lengths. This, in turn, affects the surface-enhanced Raman scattering (SERS) and fluorescence properties of molecules in the vicinity of the nanoparticle assembly.

Organic Electronic Devices and Molecular Electronics

In the field of molecular electronics, the goal is to use individual molecules or small ensembles of molecules as active components in electronic circuits. Dithiols are fundamental to this field as they can form self-assembled monolayers (SAMs) on conductive surfaces, providing a means to bridge the molecular world with the macroscopic world of electronics.

This compound can form a SAM on a gold surface where one thiol group binds to the gold, and the other remains free to potentially bind to another surface or a nanoparticle. Alternatively, it can form a bridge between two gold surfaces, such as a substrate and a scanning tunneling microscope (STM) tip, or between two nanoparticles, creating a molecular junction. The electrical conductance of such a junction is a key parameter of interest.

The conductance of single-molecule junctions made with alkanedithiols has been shown to decrease exponentially with the length of the alkyl chain. This is because the charge transport mechanism is typically quantum mechanical tunneling, and the probability of tunneling decreases with the width of the potential barrier (i.e., the length of the molecule). Therefore, a molecular junction formed with this compound would be expected to have a lower conductance than one formed with a shorter dithiol like 1,6-hexanedithiol, and a higher conductance than one formed with a longer dithiol like 1,9-nonanedithiol.

The conformation of the molecule within the junction also plays a significant role in determining its conductance. nih.gov For alkanedithiols, the presence of gauche defects (kinks in the all-trans alkyl chain) can lower the conductance by an order of magnitude. The formation and conductance of these molecular junctions are dynamic processes that can be influenced by factors such as the solvent environment and the specific binding configuration of the thiol groups to the gold electrodes. acs.org

The following table provides a conceptual overview of how the length of an alkanedithiol linker is expected to influence the single-molecule junction conductance.

AlkanedithiolNumber of Carbon AtomsApproximate Molecular Length (Å)Expected Relative Conductance
1,4-Butanedithiol (B72698)4~7.5Highest
1,6-Hexanedithiol6~10.0High
This compound 7 ~11.2 Intermediate
1,8-Octanedithiol8~12.5Low
1,10-Decanedithiol10~15.0Lowest

This table is illustrative and based on the established principle of exponential decay of conductance with molecular length for alkanedithiols.

Fabrication of Molecular Junctions

The creation of molecular junctions, where single molecules or a self-assembled monolayer (SAM) bridge two electrodes, is a fundamental pursuit in the field of molecular electronics. Alkanedithiols are canonical molecules for these studies due to their ability to form robust covalent bonds with metal electrodes, typically gold, through their thiol end groups. This compound can be used to form such junctions, where the seven-carbon chain acts as a tunnel barrier for charge transport.

The fabrication process generally involves the self-assembly of this compound onto a bottom electrode surface from a dilute solution. The second, top electrode is then brought into contact with the monolayer. Techniques such as scanning tunneling microscopy break-junction (STM-BJ), conducting probe atomic force microscopy (CP-AFM), and mechanically controlled break-junctions (MCBJ) are employed to create and characterize these junctions. While specific studies detailing the fabrication parameters for this compound are not widely reported, the procedures would be analogous to those used for other alkanedithiols like 1,6-hexanedithiol and 1,8-octanedithiol. osti.govnih.gov

Rectifying Contacts and Charge Transport Control

The primary mechanism of charge transport in such symmetric alkanedithiol junctions is non-resonant tunneling, which generally does not lead to significant rectification (i.e., asymmetric current-voltage characteristics). mdpi.comutwente.nl Rectification in molecular junctions typically arises from an asymmetry in the molecule itself, the molecule-electrode contacts, or the influence of an external electric field. hulab-thu.orgutwente.nlcolumbia.eduresearchgate.netnih.gov For a symmetric molecule like this compound, significant rectification would not be expected unless the junction itself is fabricated with dissimilar electrode materials or in an asymmetric environment that induces a stark effect on the molecular orbitals.

The control of charge transport in these junctions can be influenced by factors such as the contact geometry, the presence of conformational defects (e.g., gauche vs. all-trans conformers) in the alkyl chain, and the surrounding environment. nih.gov Studies on other alkanedithiols have shown that gauche defects can lower the conductance by an order of magnitude. nih.gov

Table 1: Expected Conductance Trends for Alkanedithiol Molecular Junctions

CompoundMolecular Length (Å)Expected Single-Molecule Conductance (G₀)
1,6-Hexanedithiol~10.4Higher than this compound
This compound ~11.7 Intermediate
1,8-Octanedithiol~13.0Lower than this compound

Note: This table is based on the well-established trend of decreasing conductance with increasing alkyl chain length in alkanedithiol molecular junctions. Specific conductance values are highly dependent on the measurement technique and junction configuration.

Bioresorbable and Stimuli-Responsive Elastomers and Polymeric Materials

Synthesis of Thiol-Yne Elastomers

The thiol-yne reaction is a highly efficient "click" chemistry reaction used in polymer synthesis to form crosslinked networks. rsc.orglscollege.ac.in This reaction involves the addition of a thiol to an alkyne, and in the context of polymer networks, a dithiol like this compound can be reacted with a dialkyne monomer. The resulting elastomers can exhibit a range of mechanical properties depending on the specific monomers used and the crosslinking density. rsc.orgresearchgate.net

While the literature provides numerous examples of thiol-yne chemistry for elastomer synthesis, specific reports detailing the use of this compound are scarce. However, the principles of the synthesis are well-established. The reaction can be initiated either by radicals (e.g., using a photoinitiator and UV light) or by a base-catalyzed nucleophilic addition. The choice of initiator and reaction conditions can influence the resulting polymer structure and properties. The seven-carbon backbone of this compound would impart a degree of flexibility to the resulting elastomer network.

Development of Cross-Linkable Hydrogels for Soft Robotics and Sensing

Hydrogels are water-swollen polymer networks that are of great interest in soft robotics and sensing due to their soft, tissue-like mechanical properties and their ability to respond to various stimuli. nih.govresearchgate.netsemanticscholar.orgresearchgate.net Dithiols can be used as crosslinking agents in the synthesis of hydrogels, for example, through thiol-ene or thiol-yne reactions with appropriate multi-functional monomers. nih.gov

The incorporation of a dithiol crosslinker like this compound into a hydrogel network would create covalent crosslinks, enhancing the mechanical integrity of the gel. If the other monomers in the hydrogel network contain stimuli-responsive moieties (e.g., temperature-responsive N-isopropylacrylamide or pH-responsive acrylic acid), the resulting hydrogel could exhibit changes in its swelling behavior or mechanical properties in response to external triggers. This responsiveness is crucial for applications in soft actuators and sensors. There is, however, a lack of specific research on the use of this compound in this particular application.

Table 2: Potential Monomer Combinations for this compound-Based Functional Polymers

ApplicationCo-monomer TypePotential Properties
Thiol-Yne ElastomersDialkyneTunable elasticity and thermal stability
Stimuli-Responsive HydrogelsDi-functionalized Poly(ethylene glycol) diacrylateBiocompatibility, tunable swelling
Soft Robotic ActuatorsN-isopropylacrylamide and a diacrylateTemperature-responsive actuation

Materials for Information Storage and Encryption

The concept of using molecules to store information is an emerging field, with DNA being the most studied example. nih.govgoogle.com Other approaches involve the use of synthetic polymers or mixtures of small molecules where the presence or absence of a particular molecule represents a bit of information. In principle, a series of alkanedithiols of varying lengths could be used to store information, where each dithiol corresponds to a specific data value. However, there is currently no literature to support the use of this compound in this application. The development of such a system would require sophisticated synthesis, deposition, and detection techniques that can reliably distinguish between closely related molecules.

Q & A

Q. What are the key physical and chemical properties of 1,7-Heptanedithiol critical for laboratory handling and experimental design?

  • Methodological Answer : this compound (CAS 62224-02-6) has a molecular formula of C₇H₁₆S₂ , a molecular weight of 164.33 g/mol , and a density of 0.954 g/cm³ . Its boiling point is 238.19°C at standard pressure, and it exhibits a refractive index of 1.496 . Safety parameters include a flash point of 93.13°C and vapor pressure of 0.066 mmHg at 25°C . Handling Recommendations :
  • Use in well-ventilated areas with personal protective equipment (PPE) to avoid inhalation or skin contact .
  • Store in sealed containers away from ignition sources due to flammability risks .

Q. What are the best practices for synthesizing and characterizing this compound to ensure reproducibility?

  • Methodological Answer :
  • Synthesis : Follow protocols that include detailed reaction conditions (e.g., solvent, temperature, catalyst) and stoichiometric ratios. For novel compounds, provide NMR, FT-IR, and mass spectrometry data to confirm structure and purity. For known compounds, cite prior literature but validate identity via spectral comparison .
  • Characterization : Report melting points, solubility, and spectral data (e.g., 1^1H NMR, 13^{13}C NMR, HRMS) in the main text. Include raw data (e.g., chromatograms) in supplementary materials to enhance reproducibility .

Q. How should researchers safely handle this compound to mitigate health and environmental risks?

  • Methodological Answer :
  • Exposure Control : Use fume hoods, gloves, and eye protection. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid water to prevent contamination spread .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across studies?

  • Methodological Answer :
  • Data Validation : Cross-reference with standardized databases (e.g., NIST Chemistry WebBook) to confirm peak assignments .
  • Methodological Rigor : Ensure experiments are double-blinded and allocation concealment is reported to minimize bias. Inadequate methodological reporting can inflate treatment effect estimates by up to 41% .
  • Statistical Analysis : Report measurements with precision aligned to instrument capabilities (e.g., ±0.001 g for balances). Avoid overreporting significant figures unless justified .

Q. What experimental design considerations are critical for studying this compound’s reactivity under diverse conditions?

  • Methodological Answer :
  • Variable Control : Systematically vary parameters (e.g., pH, temperature) while maintaining consistent solvent systems. For example, stability tests under acidic/alkaline conditions (pH 7.0–9.0) require buffered solutions to isolate reactivity effects .
  • Replicate Design : Include triplicate runs and negative controls to account for experimental noise. Use clustering or regression analysis (e.g., via data mining tools) to identify trends in large datasets .

Q. How can researchers ensure reproducibility when using this compound as a ligand or crosslinker in supramolecular chemistry?

  • Methodological Answer :
  • Protocol Documentation : Detail catalyst purity, reaction time, and purification steps (e.g., column chromatography gradients). For example, specify if reactions are performed under argon to prevent thiol oxidation .
  • Data Transparency : Publish raw data (e.g., crystallography files, kinetic plots) in appendices or repositories. Incomplete reporting of exclusion criteria or randomization methods can lead to biased results .

Data Reporting and Analysis

Q. What standards should be followed when reporting biological or catalytic activity data involving this compound?

  • Methodological Answer :
  • Bioactivity Metrics : Express potency using standardized terms (e.g., IC₅₀, EC₅₀) with 95% confidence intervals. Compare results to positive/negative controls and validate assays with dose-response curves .
  • Statistical Compliance : Define “significance” only after applying tests like ANOVA or t-tests, specifying p-value thresholds (e.g., p < 0.05) .

Q. How should researchers address stability challenges when storing this compound for long-term studies?

  • Methodological Answer :
  • Storage Conditions : Store under inert gas (e.g., nitrogen) at −20°C to prevent disulfide formation. Monitor degradation via periodic HPLC analysis .
  • Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% relative humidity) and quantify decomposition products using GC-MS .

Tables

Property Value Reference
Molecular Weight164.33 g/mol
Boiling Point238.19°C
Flash Point93.13°C
Recommended Storage Temp−20°C under N₂

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.